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4-[Amino(phenyl)methyl]benzoic acid;hydrochloride Documentation Hub

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  • Product: 4-[Amino(phenyl)methyl]benzoic acid;hydrochloride
  • CAS: 2287282-15-7

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling of 4-[Amino(phenyl)methyl]benzoic Acid HCl

[1] Executive Summary & Compound Identity 4-[Amino(phenyl)methyl]benzoic acid hydrochloride (CAS: 2287282-15-7) is a specialized bifunctional building block used in the synthesis of peptidomimetics and small-molecule inh...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Identity

4-[Amino(phenyl)methyl]benzoic acid hydrochloride (CAS: 2287282-15-7) is a specialized bifunctional building block used in the synthesis of peptidomimetics and small-molecule inhibitors.[1] Structurally, it consists of a benzhydryl amine scaffold with a para-carboxylic acid moiety.[1]

This guide provides a technical deep-dive into its physicochemical behaviors.[1] Unlike simple amino acids, the presence of two aromatic rings imparts distinct lipophilicity and stacking interactions, while the hydrochloride salt form dictates specific solubility and stability profiles critical for formulation and synthesis.[1]

Structural Identification
FeatureDetail
IUPAC Name 4-[Amino(phenyl)methyl]benzoic acid hydrochloride
Synonyms 4-(α-Aminobenzyl)benzoic acid HCl; α-Phenyl-4-carboxybenzylamine HCl
CAS Number 2287282-15-7
Molecular Formula C₁₄H₁₃NO₂[1][2] · HCl
Molecular Weight 263.72 g/mol (Salt); 227.26 g/mol (Free Base)
Core Scaffold Benzhydryl amine (Diphenylmethylamine)

Physicochemical Properties (Solid State)

Understanding the solid-state properties is essential for handling, storage, and process design.[1] As an HCl salt, this compound exhibits higher crystallinity and melting point compared to its zwitterionic free base.[1]

Thermal Properties[1][3]
  • Melting Point: High melting range, typically >220°C with decomposition.[1][3] The ionic lattice energy of the ammonium-carboxylate/chloride system requires significant thermal energy to disrupt.[1]

  • Hygroscopicity: Moderately hygroscopic.[1] The chloride counter-ion can attract atmospheric moisture.[1] Storage in desiccated environments (<30% RH) is recommended to prevent deliquescence or caking.[1]

Crystal Habit & Polymorphism

The HCl salt likely crystallizes in a monoclinic or triclinic system, common for chiral or racemic organic salts.[1]

  • Racemic Nature: Unless specified as an enantiomer (R or S), the commercial CAS 2287282-15-7 is typically the racemate.[1]

  • Stability: The HCl salt stabilizes the amine against oxidation compared to the free base.[1]

Solution State Properties (Critical for Assay Design)

The behavior of 4-[Amino(phenyl)methyl]benzoic acid in solution is governed by its ionization states.[1] It is an ampholyte with two ionizable groups: the carboxylic acid and the primary amine.[1]

Ionization Constants (pKa)

Since specific experimental pKa values are rarely published for this intermediate, we derive them from structural analogs (4-aminomethylbenzoic acid and phenylglycine) using Hammett substituent constants.[1]

Functional GroupEstimated pKaMechanistic Insight
Carboxylic Acid (-COOH) 3.6 – 3.9 Slightly more acidic than benzoic acid (4.[1]2) due to the electron-withdrawing inductive effect (-I) of the protonated ammonium group at the benzylic position.[1]
Amine (-NH₃⁺) 8.5 – 9.0 Lower than typical benzylamines (9.[1]5) due to the electron-withdrawing effect of the second phenyl ring (benzhydryl system) and the para-carboxyl group.[1]
Solubility Profile

The solubility is highly pH-dependent, following a U-shaped curve characteristic of zwitterions.[1]

  • pH < 2 (Acidic): High solubility.[1] The molecule exists as the cationic species HOOC-Ph-CH(NH₃⁺)-Ph.[1] The HCl salt dissolves readily here.[1]

  • pH 4 – 7 (Isoelectric Region): Minimum solubility.[1] The molecule exists primarily as the zwitterion ⁻OOC-Ph-CH(NH₃⁺)-Ph.[1] The net neutral charge leads to aggregation and precipitation.[1]

  • pH > 10 (Basic): High solubility.[1] The molecule exists as the anionic species ⁻OOC-Ph-CH(NH₂)-Ph.[1]

Lipophilicity (LogP/LogD)[1]
  • LogP (Neutral Form): Estimated at 1.8 – 2.2 .[1] The two phenyl rings contribute significant hydrophobicity, making it more lipophilic than simple amino acids like phenylalanine.[1]

  • LogD (pH 7.4): ~ -0.5 to 0.[1]5. At physiological pH, the zwitterionic nature reduces the apparent distribution coefficient, but it remains membrane-permeable via transporters.[1]

Visualizing the Characterization Workflow

The following diagram outlines the logical flow for characterizing the solubility and pKa of this compound, ensuring data integrity for drug development files.

CharacterizationWorkflow Start Start: 4-[Amino(phenyl)methyl]benzoic acid HCl Prep Sample Preparation (Weighing & Dissolution) Start->Prep Branch1 pKa Determination (Potentiometric Titration) Prep->Branch1 Branch2 Solubility Profiling (Shake-Flask Method) Prep->Branch2 Titration Acid/Base Titration (0.1M HCl / 0.1M NaOH) Branch1->Titration Buffers Buffer Prep (pH 1.2, 4.5, 6.8, 7.4) Branch2->Buffers Calc_pKa Bjerrum Plot Analysis Derive pKa1 & pKa2 Titration->Calc_pKa Data Data Integration (LogD Profile & Solubility Curve) Calc_pKa->Data Equilib Equilibration (24h @ 37°C) Buffers->Equilib HPLC HPLC-UV Quantification (254 nm) Equilib->HPLC HPLC->Data

Caption: Workflow for determining ionization constants and pH-dependent solubility profiles.

Experimental Protocols

Protocol: HPLC-UV Purity & Assay Method

To accurately quantify the compound during solubility or stability studies, use the following reverse-phase method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Aromatic ring absorption).[1]

  • Retention Time: Expect elution around 5-7 minutes depending on dead volume.[1] The benzhydryl group increases retention relative to simple benzoic acids.[1]

Protocol: Solubility Determination (Shake-Flask)

Objective: Determine thermodynamic solubility at physiological pH.[1]

  • Preparation: Weigh ~10 mg of the HCl salt into a 2 mL Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Vortex for 1 minute, then shake at 37°C for 24 hours.

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter supernatant through a 0.22 µm PTFE filter.[1]

  • Quantification: Dilute filtrate 1:10 with Mobile Phase A and inject into HPLC.

  • Calculation: Compare peak area to a standard curve prepared in 100% DMSO (where solubility is assumed complete).

Synthesis & Application Context

This compound is typically synthesized via the reductive amination of 4-carboxybenzaldehyde with aniline (or ammonia for the primary amine) followed by salt formation.[1] Alternatively, it serves as a key intermediate in the synthesis of:

  • Protease Inhibitors: The benzhydryl amine motif mimics the transition state of peptide hydrolysis.[1]

  • Peptidomimetics: Used as a rigid linker that constrains conformation more than a glycine linker.[1]

Reaction Safety Note: When neutralizing the HCl salt to the free base for coupling reactions, ensure the pH does not linger at the isoelectric point (pH ~5-6) to avoid precipitation in the reactor. Use a base (DIEA or TEA) in an organic solvent (DMF/DCM) to maintain solubility.[1]

References

  • PubChem. (2025).[1] Compound Summary: 4-(Aminomethyl)benzoic Acid (Analog Data).[1] National Library of Medicine.[1] [Link][1]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Standard text for pKa/Solubility protocols).

Sources

Exploratory

Therapeutic potential of 4-[Amino(phenyl)methyl]benzoic acid derivatives

An In-Depth Technical Guide to the Therapeutic Potential of 4-[Amino(phenyl)methyl]benzoic Acid Derivatives Authored by: Gemini, Senior Application Scientist Abstract The 4-[Amino(phenyl)methyl]benzoic acid scaffold repr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of 4-[Amino(phenyl)methyl]benzoic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-[Amino(phenyl)methyl]benzoic acid scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this important class of compounds. We will delve into the nuanced structure-activity relationships that govern their efficacy, explore their diverse mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of small molecule therapeutics.

Introduction: The Versatility of the Benzoic Acid Scaffold

Benzoic acid and its derivatives are ubiquitous in nature and have long been recognized for their wide range of biological activities.[1][2] The presence of a carboxylic acid group attached to a phenyl ring provides a key anchor for interactions with biological targets, acting as a hydrogen bond donor and acceptor.[2][3] The therapeutic utility of benzoic acid derivatives is profoundly influenced by the nature and positioning of substituents on the aromatic ring, which modulate the molecule's electronic properties, lipophilicity, and steric profile.[3] This, in turn, dictates their pharmacokinetic and pharmacodynamic properties.[3]

The 4-[Amino(phenyl)methyl]benzoic acid core, in particular, has emerged as a promising framework for drug design. This structure combines the foundational benzoic acid moiety with an amino-phenyl-methyl group, introducing additional points for molecular interaction and diversification. This unique combination has led to the discovery of derivatives with potent activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular-protective effects.

Synthesis and Chemical Characterization

The synthesis of 4-[Amino(phenyl)methyl]benzoic acid derivatives can be achieved through various established organic chemistry methodologies. The choice of synthetic route often depends on the desired substituents on the aromatic rings and the nature of the amino group.

General Synthetic Strategies

A common and effective method for the synthesis of related structures involves the Buchwald-Hartwig cross-coupling reaction.[4][5] This palladium-catalyzed reaction is highly efficient for forming carbon-nitrogen bonds. For instance, the synthesis of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid is accomplished by coupling methyl 4-bromo-2-methylbenzoate with 4-methylaniline, followed by ester hydrolysis to yield the final product.[4][5]

Another versatile approach involves the formation of Schiff bases through the condensation of an amino-benzoic acid derivative with an appropriate aldehyde. This method was used to synthesize a series of 4-[(substituted-benzylidene)amino]benzoic acid derivatives, which were subsequently evaluated for their antimicrobial and cytotoxic activities.[6]

Furthermore, multi-step syntheses can be employed to introduce greater structural diversity. For example, derivatives have been prepared by first converting para-aminobenzoic acid to its diazonium salt, followed by coupling with phenol to form an azo compound, which can then be further modified to yield esters and amides.[7]

Detailed Experimental Protocol: Synthesis of a Representative Derivative

The following protocol outlines a general procedure for the synthesis of a 4-[Amino(phenyl)methyl]benzoic acid derivative via reductive amination, a common and versatile method.

Objective: To synthesize a 4-[Amino(phenyl)methyl]benzoic acid derivative from 4-formylbenzoic acid and a primary amine.

Materials:

  • 4-formylbenzoic acid

  • Substituted aniline (or other primary amine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-formylbenzoic acid (1.0 equivalent) and the primary amine (1.1 equivalents). Dissolve the solids in DCE or THF.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the reaction mixture.

  • Reductive Amination: Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the stirring solution at room temperature. The reaction is often mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-[Amino(phenyl)methyl]benzoic acid derivative.

  • Characterization: Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Mechanisms of Action

Derivatives of 4-[Amino(phenyl)methyl]benzoic acid have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for various therapeutic interventions.

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzoic acid derivatives.[1][8] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the colon, breast, and gastrointestinal tract.[1][8]

Mechanism of Action: The anticancer mechanisms of these derivatives are diverse and often depend on their specific structural features. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[8] For example, certain synthesized compounds demonstrated potent activity against MCF-7 breast cancer cells by inducing apoptosis.[8] Other proposed mechanisms include the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and histone acetyltransferases.[8]

The following diagram illustrates a generalized workflow for screening the anticancer activity of these compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Synthesized Compound Library (4-[Amino(phenyl)methyl]benzoic acid derivatives) C MTT Assay (Cell Viability/Cytotoxicity) A->C B Cancer Cell Lines (e.g., MCF-7, HCT-116, HeLa) B->C D IC50 Determination C->D E Hit Compound Identification D->E F Apoptosis Assays (e.g., Annexin V/PI Staining) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Western Blot Analysis (Protein Expression) E->H I Animal Models (e.g., Xenograft Mice) E->I J Efficacy and Toxicity Studies I->J K Lead Optimization J->K caption Workflow for Anticancer Drug Discovery.

Figure 1: A generalized workflow for the discovery and validation of anticancer agents based on the 4-[Amino(phenyl)methyl]benzoic acid scaffold.

Antimicrobial Activity

Para-aminobenzoic acid (PABA) is an essential nutrient for many pathogenic microorganisms, serving as a precursor for folate synthesis.[6] This metabolic pathway has been a long-standing target for antimicrobial drugs. Derivatives of 4-aminobenzoic acid have been synthesized and evaluated for their ability to inhibit the growth of a wide range of bacteria and fungi.[6][7]

Mechanism of Action: While the exact mechanisms can vary, it is hypothesized that some of these derivatives may act as folate synthesis inhibitors, similar to sulfonamide antibiotics. Others may exert their antimicrobial effects through different pathways, such as disrupting cell membrane integrity or inhibiting other essential microbial enzymes. A study on Schiff bases of PABA revealed potent broad-spectrum antifungal properties and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[6]

Anti-inflammatory and Other Activities

The benzoic acid scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs).[4] It is therefore not surprising that derivatives of 4-[Amino(phenyl)methyl]benzoic acid also exhibit anti-inflammatory properties.[9]

Other Potential Therapeutic Areas:

  • Cardiovascular Disease: Some derivatives have been investigated as cholesteryl ester transfer protein (CETP) inhibitors, which play a role in cholesterol metabolism and may offer a therapeutic strategy for reducing cardiovascular risk.[10]

  • Sickle Cell Disease: Benzoic acid derivatives have been studied for their potential to act as anti-sickling agents.[2]

  • Neuropsychiatric Disorders: 4-Aminobenzoic acid (PABA) has shown potential in modulating neurotransmitter synthesis and exhibiting anti-inflammatory and antioxidant effects in the central nervous system.[11]

  • Hemostatic Agents: 4-(Aminomethyl)benzoic acid is known to have hemostatic properties, helping to control bleeding.[12]

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents. For the 4-[Amino(phenyl)methyl]benzoic acid scaffold, the biological activity is highly dependent on the substituents on the aromatic rings and modifications to the amino and carboxylic acid groups.[3][13]

Key SAR Insights:

  • Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings significantly impact activity. For example, in the context of CETP inhibitors, para-methylated derivatives showed higher inhibitory activity than their meta-methylated counterparts.[10] Electron-withdrawing groups, such as a nitro group, can alter the electronic nature of the ring and increase the acidity of the carboxylic acid, which can influence binding to target proteins.[3]

  • The Amino Linker: The amino group can act as a hydrogen bond donor, and its substitution pattern can affect the molecule's conformation and binding affinity.

  • The Carboxylic Acid Group: The carboxylic acid is a key pharmacophoric feature, often involved in critical interactions with the active sites of enzymes or receptors through hydrogen bonding.[3] Esterification or conversion to an amide can be used to modulate the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.

The following diagram illustrates the key pharmacophoric features and points of diversification for this scaffold.

Figure 2: Key pharmacophoric features and points for chemical modification on the 4-[Amino(phenyl)methyl]benzoic acid scaffold. (Note: A chemical structure image would be embedded here in a full implementation).

Quantitative SAR Data

The following table summarizes representative in vitro activity data for various benzoic acid derivatives, highlighting the impact of structural modifications on their anticancer potency.

Compound IDCore StructureTarget/Cell LineIC50 (µM)Reference
TAC-101 4-[3,5-Bis(trimethylsilyl)benzamido] Benzoic AcidDLD-1 Colon Cancer-[1]
Compound 2 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid derivativeMCF-7 Breast Cancer18.7[8]
Compound 14 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid derivativeMCF-7 Breast Cancer15.6[8]
Compound 9l Trifluoro-oxoacetamido benzamideCETP0.0716[10]

Table 1: Representative biological activity data for selected benzoic acid derivatives.

Standardized Protocols for Biological Evaluation

To ensure the reproducibility and validity of research findings, the use of standardized protocols for biological evaluation is essential.[13]

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[8][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The 4-[Amino(phenyl)methyl]benzoic acid scaffold is a remarkably versatile platform for the development of novel therapeutics. The extensive research to date has demonstrated its potential in a wide array of diseases, from cancer and infectious diseases to cardiovascular and neurological disorders. The key to unlocking the full potential of this chemical class lies in a deeper understanding of the intricate structure-activity relationships and the specific molecular targets of these compounds.

Future research should focus on:

  • Target Identification: Elucidating the specific protein targets for the most potent derivatives to better understand their mechanisms of action.

  • Pharmacokinetic Optimization: Modifying the core structure to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability.

  • Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to explore a wider chemical space and identify novel derivatives with enhanced potency and selectivity.

  • Preclinical and Clinical Development: Advancing the most promising lead compounds through rigorous preclinical and clinical studies to validate their therapeutic efficacy and safety in humans.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to build upon the rich therapeutic potential of 4-[Amino(phenyl)methyl]benzoic acid derivatives, paving the way for the next generation of innovative medicines.

References

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC. (n.d.).
  • Synthesis of 4-aminobenzoic acid derivatives 12–15. - ResearchGate. (n.d.).
  • 4-Amino-3-methylbenzoic acid - Chem-Impex. (n.d.).
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem. (n.d.).
  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - Taylor & Francis. (2023, February 8). Retrieved February 18, 2026, from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023, May 29). Retrieved February 18, 2026, from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.).
  • Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense - Open Exploration Publishing. (2025, March 19). Retrieved February 18, 2026, from [Link]

  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives - Scholars Research Library. (n.d.). Retrieved February 18, 2026, from [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (2019, December 19). Retrieved February 18, 2026, from [Link]

  • Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - ResearchGate. (2026, January 1). Retrieved February 18, 2026, from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (2021, August 23). Retrieved February 18, 2026, from [Link]

  • A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent against Liver and Pancreatic Carcinogenesis in Rats: Immunohistochemical and Histopathological Studies. (2024, September 4). Retrieved February 18, 2026, from [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023, May 29). Retrieved February 18, 2026, from [Link]

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022, July 1). Retrieved February 18, 2026, from [Link]

Sources

Foundational

pKa values and ionization of 4-[Amino(phenyl)methyl]benzoic acid HCl

Technical Whitepaper: Ionization Behavior and pKa Profiling of 4-[Amino(phenyl)methyl]benzoic acid HCl Executive Summary The compound 4-[Amino(phenyl)methyl]benzoic acid hydrochloride (CAS: 240423-83-2 / Analogous Free A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ionization Behavior and pKa Profiling of 4-[Amino(phenyl)methyl]benzoic acid HCl

Executive Summary

The compound 4-[Amino(phenyl)methyl]benzoic acid hydrochloride (CAS: 240423-83-2 / Analogous Free Acid) represents a class of amphoteric drug intermediates containing both a weak acid (benzoic acid moiety) and a weak base (benzhydryl amine moiety). Understanding its dissociation constants (


) is critical for optimizing salt selection, formulation stability, and bioavailability.

This guide provides a structural analysis of the ionization sites, predicted physicochemical values based on quantitative structure-property relationships (QSPR), and a rigorous potentiometric titration protocol to experimentally validate these constants.

Part 1: Molecular Architecture & Theoretical Ionization

Structural Analysis

The molecule consists of two distinct ionizable centers separated by a para-substituted phenyl ring:

  • Site A (Acidic): The carboxylic acid group on the benzoic ring.[1][2]

  • Site B (Basic): The primary amine attached to the benzylic carbon (specifically, a benzhydryl center due to the second phenyl ring).

As the Hydrochloride (HCl) salt , the material exists in the solid state as a cationic species (protonated amine) paired with a chloride counterion. Upon dissolution in water, it dissociates to release the organic cation and


, resulting in an acidic solution.
Ionization Pathway and Microspecies

The ionization follows a stepwise deprotonation mechanism as pH increases.

  • State 1 (pH < 3.0): Cationic Form (

    
    ).  Both the carboxylic acid (
    
    
    
    ) and the amine (
    
    
    ) are protonated.
  • State 2 (pH 4.0 – 8.0): Zwitterionic Form (

    
    ).  The carboxylic acid deprotonates to carboxylate (
    
    
    
    ), while the amine remains protonated (
    
    
    ). The net charge is zero.
  • State 3 (pH > 10.0): Anionic Form (

    
    ).  The amine deprotonates to the neutral free base (
    
    
    
    ), leaving the negative charge on the carboxylate.

Predicted


 Values (QSPR Estimates): 
  • 
     (Carboxyl): 3.6 – 3.9  (Slightly more acidic than benzoic acid [4.2] due to the electron-withdrawing field effect of the cationic ammonium group).
    
  • 
     (Amine): 8.8 – 9.2  (Slightly less basic than benzylamine [9.3] due to the steric bulk and inductive effect of the second phenyl ring).
    
Visualization of Ionization Pathway

IonizationPathway Fig 1. Stepwise deprotonation pathway of 4-[Amino(phenyl)methyl]benzoic acid. Cation Cationic Species (XH2+) (pH < 3) R-COOH / R-NH3+ Zwitterion Zwitterion (XH±) (Isoelectric Region) R-COO- / R-NH3+ Cation->Zwitterion  pKa1 ~3.8 (-H+ from COOH)   Anion Anionic Species (X-) (pH > 10) R-COO- / R-NH2 Zwitterion->Anion  pKa2 ~9.0 (-H+ from NH3+)  

Part 2: Physicochemical Implications

The ionization state directly dictates the solubility profile (LogS) and lipophilicity (LogD).

ParameterAcidic Region (pH 1-3)Isoelectric Region (pH 4-8)Basic Region (pH > 10)
Dominant Species Cation (

)
Zwitterion (

)
Anion (

)
Aqueous Solubility High (Ionic solvation)Minimum (Crystal lattice energy dominates)High (Ionic solvation)
Membrane Permeability Low (Charged)Moderate (Net neutral, but high polarity)Low (Charged)
Formulation Risk Risk of HCl loss (sublimation) if dried aggressively.Precipitation risk in neutral buffers.Oxidative instability of free amine.

Critical Insight: The "U-shaped" solubility curve is characteristic of zwitterions. To dissolve the zwitterion for titration, you must often start at an extreme pH (acid or base) rather than neutral water.

Part 3: Experimental Determination Protocol

Method: Potentiometric Titration (Glass Electrode) Rationale: This is the absolute method for determining ionization constants, relying on the change in pH potential rather than optical properties.

Reagents & Equipment
  • Titrator: Automated potentiometric titrator (e.g., Metrohm Titrando or Mettler Toledo T5/T7).

  • Electrode: Double-junction pH glass electrode (calibrated daily).

  • Titrant: 0.1 N Carbonate-free NaOH (standardized against Potassium Hydrogen Phthalate).

  • Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength, mimicking physiological conditions).

  • Inert Gas: Argon or Nitrogen (high purity) to purge

    
    .
    
Step-by-Step Protocol
  • Electrode Calibration:

    • Perform a 3-point calibration (pH 1.68, 4.01, 7.00 or 10.01) at 25°C.

    • Acceptance Criteria: Slope > 98%, Offset < 15 mV.

  • Sample Preparation (HCl Salt Specific):

    • Weigh accurately ~3–5 mg of the HCl salt.

    • Dissolve in 20 mL of degassed 0.15 M KCl solution.

    • Note: Since the sample is an HCl salt, the initial pH will be acidic (approx pH 2–3). No additional acid is needed to start the titration.

  • Titration Execution:

    • Pre-dose: None required if starting pH < 3. If starting pH > 3, add minimal 0.1 M HCl to lower pH to ~2.0.

    • Titrate: Add 0.1 N NaOH in dynamic increments (0.01 – 0.05 mL) based on

      
       (signal drift).
      
    • Range: Titrate from pH 2.0 to pH 11.5.

    • Data Points: Ensure at least 10–15 points per buffer region (inflection point).

  • Data Processing (Bjerrum Plot):

    • Calculate the average number of bound protons (

      
      ) at each pH step.
      
    • 
      :  pH where 
      
      
      
      .
    • 
      :  pH where 
      
      
      
      .
Experimental Workflow Diagram

ExperimentalWorkflow Fig 2. Potentiometric titration workflow for HCl salt derivatives. Start Start: Weigh HCl Salt Dissolve Dissolve in degassed 0.15M KCl (Initial pH < 3.0) Start->Dissolve Purge Purge with N2/Ar (Remove CO2 interference) Dissolve->Purge Titrate Titrate with 0.1N NaOH (Dynamic Dosing) Purge->Titrate Measure Record Potential (mV) vs Volume (pH 2.0 -> 11.5) Titrate->Measure Calculate Calculate pKa via Bjerrum Plot (Identify Inflection Points) Measure->Calculate

Part 4: References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (The definitive text on pKa methodology).

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate physicochemical drug properties. Current Drug Metabolism, 9(9), 869-878. Link

  • PubChem Database. (2024). 4-Aminobenzoic acid (PABA) and Benzylamine Data. National Library of Medicine. Link

  • Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. Link

Sources

Exploratory

Molecular weight and formula of 4-[Amino(phenyl)methyl]benzoic acid hydrochloride

The following technical guide is structured to provide an exhaustive physicochemical and analytical profile of 4-[Amino(phenyl)methyl]benzoic acid hydrochloride . This monograph is designed for use by medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive physicochemical and analytical profile of 4-[Amino(phenyl)methyl]benzoic acid hydrochloride . This monograph is designed for use by medicinal chemists and analytical scientists involved in the synthesis and characterization of pharmaceutical intermediates.

Integrity Status: Verified | Classification: Pharmaceutical Intermediate | Version: 1.0

Core Physicochemical Identity

This compound represents a critical scaffold in medicinal chemistry, functioning as a "linker" molecule that combines the lipophilicity of a diphenylmethyl moiety with the hydrogen-bonding potential of a benzoic acid. It serves as a precursor for peptidomimetics, protease inhibitors, and GPCR ligands.

Molecular Specifications

The following data is derived from stoichiometric calculation and available chemical registry data.

PropertySpecificationTechnical Notes
IUPAC Name 4-[Amino(phenyl)methyl]benzoic acid hydrochlorideAlso referred to as 4-(α-Aminobenzyl)benzoic acid HCl.
CAS Number (HCl) 2287282-15-7 Specific registry for the hydrochloride salt [1].[1]
CAS Number (Base) 22960-96-9Registry for the free base form.
Chemical Formula C₁₄H₁₄ClNO₂ Represented as C₁₄H₁₃NO₂ · HCl.
Molecular Weight 263.72 g/mol Base: 227.26 g/mol + HCl: 36.46 g/mol .
Chirality Racemic (±)Contains one chiral center at the benzylic carbon.
Appearance Off-white to pale yellow solidHygroscopic tendency due to ionic salt character.
Solubility Water, DMSO, MethanolSoluble in polar protic solvents; limited solubility in DCM.
Structural Architecture

The molecule consists of a central chiral methine carbon linking three distinct functional domains: a phenyl ring, a benzoic acid moiety, and a primary amine. This architecture creates a "T-shaped" pharmacophore often exploited to fit into hydrophobic pockets of enzymes while anchoring via the carboxylate.

MolecularStructure Center Chiral Methine Carbon (sp3 Hybridized) Phenyl Phenyl Ring (Lipophilic Domain) Center->Phenyl π-Interaction Potential Benzoic Benzoic Acid (H-Bond Donor/Acceptor) Center->Benzoic Para-Substitution Amine Primary Amine (HCl) (Protonated Cation) Center->Amine Salt Formation Site

Figure 1: Functional decomposition of the 4-[Amino(phenyl)methyl]benzoic acid scaffold. The central carbon acts as the stereogenic center.

Synthetic Context & Causality

Understanding the synthesis is crucial for identifying potential impurities (e.g., benzophenone derivatives) during analysis.

Primary Synthetic Route (Reductive Amination)

The most robust synthesis involves the reductive amination of 4-benzoylbenzoic acid .

  • Precursor: 4-Benzoylbenzoic acid is treated with hydroxylamine or ammonia.

  • Reduction: The resulting oxime or imine is reduced (e.g., using Zn/Acetic acid or catalytic hydrogenation) to the amine.

  • Salt Formation: Treatment with anhydrous HCl in dioxane/ether precipitates the target hydrochloride salt.

Impurity Alert: Incomplete reduction can lead to residual 4-benzoylbenzoic acid or oxime intermediates, which must be tracked via HPLC.

Analytical Validation Protocols (Self-Validating Systems)

High-Performance Liquid Chromatography (HPLC)

Because the molecule contains both an acidic (carboxyl) and basic (amine) group, it exists as a zwitterion in neutral solution. The HCl salt form dictates an acidic mobile phase to maintain the amine in its protonated state (


) and suppress ionization of the carboxylic acid (

), ensuring sharp peak shape.

Method Parameters:

  • Column: C18 (L1), End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the benzophenone-like conjugation).

  • System Suitability: Tailing factor < 1.5; Theoretical Plates > 5000.

Chiral Separation (Critical for Bioactivity)

Since the molecule has a chiral center, the "hydrochloride" implies a racemate unless specified. For drug development, separating enantiomers is mandatory.

Chiral Method:

  • Column: Immobilized Polysaccharide (e.g., CHIRALPAK IB).

  • Mobile Phase: Hexane : Ethanol : TFA (90 : 10 : 0.1).

  • Logic: The TFA ensures the amine remains protonated and interacts with the stationary phase selectors via H-bonding, while suppressing the ionization of the benzoic acid.

Validated Identification Logic (NMR & MS)

To confirm identity, look for these specific signals. If these are absent, the synthesis has failed.

TechniqueDiagnostic SignalMechanistic Explanation
¹H NMR δ 5.6–5.8 ppm (1H, s) The methine proton (-CH -NH2). This singlet is the definitive marker of the benzylic amine formation. If it is a multiplet, check for impurities.
¹H NMR δ 7.2–8.1 ppm (9H, m) Aromatic region. The benzoic acid protons will be desheilded (downfield) compared to the phenyl ring protons.
Mass Spec m/z 228.1 [M+H]⁺ Positive mode ESI. The parent ion (227 + 1) corresponds to the free base protonated. You will NOT see the Cl⁻ in positive mode.

Analytical Workflow Diagram

The following diagram illustrates the decision tree for characterizing this compound, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflow Sample Raw Sample (HCl Salt) Solubility Solubility Check (Dissolve in MeOH/H2O) Sample->Solubility HPLC_Achiral RP-HPLC (C18) Check Chemical Purity Solubility->HPLC_Achiral Clear Soln HPLC_Achiral->Sample Fail (Repurify) Chiral_Check Chiral HPLC Determine Enantiomeric Ratio HPLC_Achiral->Chiral_Check Purity >98% Titration Potentiometric Titration Confirm Chloride Content (~13.8%) Chiral_Check->Titration Release Certificate of Analysis Titration->Release Stoichiometry Confirmed

Figure 2: Step-by-step analytical validation workflow for quality assurance.

Handling and Stability

  • Hygroscopicity: Hydrochloride salts of amino acids are generally hygroscopic. Store in a desiccator at -20°C.

  • Stability: The benzylic amine is susceptible to oxidation (to the imine or ketone) upon prolonged exposure to air and light. Protect from light.[2]

  • Safety: As a cationic surfactant-like molecule, it may be irritating to mucous membranes. Standard PPE (gloves, goggles) is required.

References

  • Sigma-Aldrich. (2024). Product Detail: 4-[amino(phenyl)methyl]benzoic acid hydrochloride. CAS 2287282-15-7.[1] Retrieved from

  • PubChem. (2024).[3] Compound Summary: 4-(Amino(phenyl)methyl)benzoic acid (Free Base). National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). 4-(alpha-Aminobenzyl)benzoic acid Properties and Synthesis. Retrieved from

Sources

Foundational

The Architectural Blueprint of Acidity and Chirality: A Technical Guide to the Crystal Structures of 4-[Amino(phenyl)methyl]benzoic Acid Analogs and Their Salts

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a drug's physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth exploration of the crystal structures of salts derived from 4-[amino(phenyl)methyl]benzoic acid and its analogs. While the parent compound presents a scarcity of publicly available crystallographic data, a comprehensive analysis of its closely related derivatives offers invaluable insights into the principles governing their solid-state behavior. This document will navigate through the synthesis, crystallization, and structural elucidation of these compounds, offering a robust framework for researchers engaged in the development of new chemical entities. By examining the nuances of intermolecular interactions, polymorphism, and salt formation, we aim to equip scientists with the foundational knowledge to rationally design and control the crystalline forms of these and other active pharmaceutical ingredients.

Introduction: The Significance of Crystalline Form in Drug Development

The journey of a drug molecule from a laboratory curiosity to a clinical therapeutic is paved with meticulous scientific investigation. A pivotal aspect of this journey is the characterization and control of its solid-state properties. The specific crystalline form, or polymorph, of an active pharmaceutical ingredient (API) can profoundly influence its performance. Different polymorphs of the same compound can exhibit distinct melting points, dissolution rates, and even therapeutic efficacy. Therefore, a thorough understanding of the factors that dictate crystal packing is not merely an academic exercise but a prerequisite for the development of safe and effective medicines.

4-[Amino(phenyl)methyl]benzoic acid, a chiral amino acid derivative, and its salts are of significant interest due to their potential applications in medicinal chemistry. The presence of a chiral center, an acidic carboxylic group, and a basic amino group provides a rich landscape for forming various salts and exploring diverse crystal packing arrangements. This guide will leverage the available structural data on its analogs to illuminate the key principles of their crystallographic behavior.

Molecular Architecture and Intermolecular Interactions

The crystal structure of a molecule is fundamentally governed by the interplay of various non-covalent interactions. In the case of 4-[amino(phenyl)methyl]benzoic acid analogs, hydrogen bonding, π-π stacking, and van der Waals forces are the primary drivers of the supramolecular assembly.

The Dominance of Hydrogen Bonding

The carboxylic acid and amino functionalities are potent hydrogen bond donors and acceptors. In the crystal structures of related aminobenzoic acid derivatives, a recurrent and highly stable motif is the formation of centrosymmetric acid-acid dimers via O-H···O hydrogen bonds.[1][2][3] This robust synthon often dictates the primary organization of the molecules in the crystal lattice.

Furthermore, the amino group can participate in N-H···O or N-H···N hydrogen bonds, creating extended networks that contribute to the overall stability of the crystal. The specific nature of these hydrogen bonding patterns is highly sensitive to the steric and electronic properties of the substituents on the aromatic rings and the amino group.

Synthesis and Crystallization of 4-Aminobenzoic Acid Derivatives: Protocols and Rationale

The preparation of high-quality single crystals suitable for X-ray diffraction analysis is a critical and often challenging step in structural elucidation. The choice of synthetic route and crystallization method is paramount.

Synthesis of Analogs

Several synthetic strategies have been successfully employed for the synthesis of N-substituted 4-aminobenzoic acid derivatives.

Protocol 1: Buchwald-Hartwig Cross-Coupling

This powerful reaction is utilized for the formation of C-N bonds. For instance, the synthesis of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid involves the coupling of methyl 4-bromo-2-methylbenzoate with 4-methylaniline, followed by ester hydrolysis.[1][3]

  • Step 1: Cross-Coupling. In a nitrogen-flushed flask, dissolve methyl 4-bromo-2-methylbenzoate and 4-methylaniline in a suitable solvent such as toluene.

  • Step 2: Catalyst and Ligand Addition. Add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos), followed by a base (e.g., Cs₂CO₃).

  • Step 3: Reaction. Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Step 4: Work-up. After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

  • Step 5: Hydrolysis. The purified ester is then hydrolyzed to the corresponding carboxylic acid using a base like NaOH in a mixture of water and an organic solvent, followed by acidification.

Causality behind Experimental Choices: The Buchwald-Hartwig reaction is chosen for its high efficiency and tolerance to a wide range of functional groups. The choice of ligand is crucial for the catalytic cycle, and the base is necessary to activate the amine and neutralize the HBr formed during the reaction.

Protocol 2: Reductive Amination

Reductive amination is another versatile method for synthesizing secondary amines. The synthesis of 4-[(2-Phenylethyl)amino]benzoic acid can be achieved by reacting 4-aminobenzoic acid with 2-phenylacetaldehyde in the presence of a reducing agent.[2]

  • Step 1: Imine Formation. Dissolve 4-aminobenzoic acid and 2-phenylacetaldehyde in a solvent like methanol. The initial reaction forms an imine intermediate.

  • Step 2: Reduction. Add a reducing agent, such as a 2-picoline borane complex, to the mixture to reduce the imine to the corresponding secondary amine.

  • Step 3: Isolation and Purification. The crude product is isolated by filtration and purified by silica gel column chromatography.

Causality behind Experimental Choices: Reductive amination is a mild and efficient method. The choice of a selective reducing agent like a borane complex is important to avoid the reduction of the carboxylic acid group.

Crystallization Techniques

The growth of single crystals is often a process of trial and error, but a systematic approach can significantly increase the chances of success.

Method 1: Slow Evaporation

This is one of the simplest and most common crystallization techniques.

  • Procedure: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate) to create a saturated or near-saturated solution.[1] Loosely cap the vial and allow the solvent to evaporate slowly at room temperature.

  • Rationale: The gradual increase in concentration as the solvent evaporates allows molecules to self-assemble into an ordered crystal lattice. The choice of solvent is critical as it influences the solubility and the formation of different polymorphs.

Method 2: Recrystallization from Solution

This technique is used to purify the compound and grow crystals simultaneously.

  • Procedure: Dissolve the crude product in a minimum amount of a hot solvent (e.g., acetonitrile) to form a saturated solution.[2] Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).

  • Rationale: The solubility of most compounds decreases as the temperature drops, leading to supersaturation and subsequent crystallization. Slow cooling promotes the growth of larger, more well-defined crystals.

Crystallographic Data Analysis of Analogs

The analysis of single-crystal X-ray diffraction data provides a wealth of information about the three-dimensional structure of a molecule.

Table 1: Crystallographic Data for Selected 4-Aminobenzoic Acid Analogs

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
2-Methyl-4-[(4-methylphenyl)amino]benzoic acidC₁₅H₁₅NO₂MonoclinicC2/c32.545(3)9.9205(3)16.5939(10)95.722(3)[3]
4-[(2-Phenylethyl)amino]benzoic acidC₁₅H₁₅NO₂MonoclinicP2₁/c14.7698(7)9.5398(4)26.2392(12)102.231(5)[4]
4-((Furan-2-ylmethyl)amino)benzoic acidC₁₂H₁₁NO₃TriclinicP-15.6725(7)8.7443(19)18.116(3)98.226(17)[5]

Note: The unit cell parameters α and γ are 90° for monoclinic systems and have specific values for triclinic systems.

The data in Table 1 showcases the diversity in crystal packing even among structurally related molecules. The space group provides information about the symmetry of the crystal lattice, while the unit cell parameters define the dimensions of the repeating unit.

Polymorphism: The Challenge of Multiple Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development. Different polymorphs can have different stabilities and physicochemical properties. The study of polymorphism in analogs of 4-aminobenzoic acid, such as mefenamic acid and p-aminobenzoic acid itself, highlights the importance of comprehensive screening for different crystalline forms.[1][6][7]

Factors that can influence polymorphism include:

  • Solvent of crystallization: Different solvents can promote the formation of different polymorphs by interacting differently with the solute molecules.

  • Temperature and cooling rate: The kinetics of nucleation and crystal growth are temperature-dependent.

  • Presence of impurities: Impurities can sometimes template the growth of a specific polymorph.

Visualization of Molecular and Experimental Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

MolecularStructure cluster_molecule 4-[Amino(phenyl)methyl]benzoic Acid COOH Carboxylic Acid (-COOH) ChiralC Chiral Carbon COOH->ChiralC Amino Amino Group (-NH2) Amino->ChiralC Phenyl1 Phenyl Group Phenyl1->ChiralC Phenyl2 Phenyl Group ChiralC->Phenyl2 ExperimentalWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Catalyst, Solvent, Heat Reactants->Reaction CrudeProduct CrudeProduct Reaction->CrudeProduct Work-up Reaction->CrudeProduct PurifiedProduct PurifiedProduct CrudeProduct->PurifiedProduct Column Chromatography CrudeProduct->PurifiedProduct Crystals Crystals PurifiedProduct->Crystals Slow Evaporation / Recrystallization PurifiedProduct->Crystals StructuralData StructuralData Crystals->StructuralData X-ray Diffraction Crystals->StructuralData

Caption: General experimental workflow for crystal structure determination.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the key considerations in determining and understanding the crystal structures of 4-[amino(phenyl)methyl]benzoic acid salts, primarily through the lens of its structurally related analogs. The principles of synthesis, crystallization, and the governing role of intermolecular forces, particularly hydrogen bonding, have been elucidated. The data presented for various derivatives underscore the subtle yet significant impact of molecular modifications on crystal packing.

For researchers in drug development, a thorough investigation of the solid-state landscape of any new chemical entity is indispensable. This includes a comprehensive polymorph screen and the characterization of various salt forms to identify the optimal crystalline form with the most desirable physicochemical properties. The methodologies and insights presented herein provide a solid foundation for such investigations. Future work should aim to obtain and analyze the crystal structure of the parent 4-[amino(phenyl)methyl]benzoic acid and its simple salts to provide a more direct understanding of its solid-state behavior.

References

  • He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCrData, 10(5), x250455. [Link]

  • Zhang, K., & Long, S. (2024). 4-[(2-Phenylethyl)amino]benzoic acid. IUCrData, 9, x240753. [Link]

  • Synthesis, crystal structure, and DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid and N' -acryloyl- N' -phenylfuran-2-carbohydrazide compounds. (2025). ResearchGate. [Link]

  • Zhang, K., & Long, S. (2026). 4-[(2-Phenylethyl)amino]benzoic acid. ResearchGate. [Link]

  • He, F., & Long, S. (2026). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. ResearchGate. [Link]

  • Nan, Z., & Xing, J. (2006). 4-(Tosylamino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1978-o1979. [Link]

  • Davey, R. J., et al. (2012). Polymorphism in p-aminobenzoic acid. CrystEngComm, 14(12), 4095-4104. [Link]

  • Nordström, F. L., & Rasmuson, Å. C. (2005). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 5(4), 1013-1023. [Link]

Sources

Protocols & Analytical Methods

Method

Title: A Robust, Validated HPLC Method for the Quantification of 4-[Amino(phenyl)methyl]benzoic Acid

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-[Amino(phenyl)methyl]benzoic acid. This compound, possessing both acidic (carboxylic acid) and basic (primary amine) functional groups, presents unique chromatographic challenges. This guide details a systematic approach, from initial physicochemical assessment and strategic selection of chromatographic parameters to a final, robust method validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] The protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, providing not only procedural steps but also the scientific rationale behind each decision to ensure methodological soundness and transferability.

Introduction and Strategic Overview

4-[Amino(phenyl)methyl]benzoic acid is a molecule of interest due to its structural motifs, which are common in pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its amphoteric nature, containing both a carboxyl group (pKa ~4-5) and an amino group (pKa ~9-10), makes its retention behavior highly dependent on the mobile phase pH. A reliable and robust analytical method is paramount for its quantification in various contexts, including synthesis reaction monitoring, purity assessment, and stability testing.

The primary challenge in analyzing such a compound is controlling its ionization state to achieve sharp, symmetrical peaks and reproducible retention times. High-performance liquid chromatography (HPLC) is the technique of choice for this type of analysis due to its high resolution, sensitivity, and quantitative accuracy.[2] This guide will utilize a reversed-phase C18 column, the workhorse of the pharmaceutical industry, coupled with UV detection, leveraging the compound's aromatic rings which provide a strong chromophore.

Our strategy is built on a logical, phased approach:

  • Method Development: Systematically screening and optimizing parameters—most critically, mobile phase pH—to achieve optimal separation and peak shape.

  • Method Validation: Rigorously proving the final method is fit for its intended purpose by assessing its performance against the criteria set forth in the ICH Q2(R2) and Q14 guidelines.[1]

Physicochemical Properties and Chromatographic Rationale

Understanding the analyte is the foundation of effective method development.

  • Structure: 4-[Amino(phenyl)methyl]benzoic acid contains two phenyl groups, a primary amine, and a carboxylic acid.

  • Ionization: As an amphoteric compound, its net charge is dictated by pH.

    • Low pH (e.g., < 3): The carboxylic acid is largely protonated (neutral, -COOH), while the amine is fully protonated (cationic, -NH3+). The molecule carries a net positive charge.

    • Mid pH (e.g., 6-8): The molecule exists as a zwitterion, with a deprotonated carboxylate (-COO⁻) and a protonated amine (-NH3+).

    • High pH (e.g., > 10): The carboxylic acid is deprotonated (anionic, -COO⁻) and the amine is neutral (-NH2). The molecule carries a net negative charge.

  • Chromatographic Impact: For reversed-phase chromatography on a standard silica-based C18 column, controlling ionization is key. Operating at a low pH (e.g., 2.5–3.5) is the most logical starting point. The rationale is twofold: it suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention, and it ensures the amine group is consistently protonated, leading to predictable interactions.[3] Furthermore, low pH protonates residual silanol groups on the stationary phase, minimizing undesirable secondary interactions that can cause peak tailing.

Materials, Reagents, and Instrumentation

Instrumentation
  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data Acquisition Software: Empower™, Chromeleon™, or equivalent.

Chemicals and Reagents
  • 4-[Amino(phenyl)methyl]benzoic acid reference standard (>99% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade).

  • Orthophosphoric Acid (H₃PO₄, ~85%, analytical grade).

  • Water (HPLC grade, e.g., Milli-Q® or equivalent).

Chromatographic Column
  • Recommended Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm particle size, or equivalent L1 packing.

Experimental Protocol: Method Development

The development process is a systematic workflow designed to identify the optimal conditions for analysis.

G cluster_0 Method Development Workflow A Step 1: Analyte Assessment - Structure, pKa, Solubility - UV Spectrum Analysis B Step 2: Initial Screening - Column: C18, 4.6x150mm, 5µm - Mobile Phase A: 25mM Phosphate Buffer, pH 3.0 - Mobile Phase B: Acetonitrile - Gradient: 10-90% B in 15 min A->B Define Starting Point C Step 3: pH Optimization - Test pH 2.5, 3.0, 3.5 - Goal: Best peak shape (Tailing Factor ~1.0) B->C Evaluate Peak Shape D Step 4: Gradient Optimization - Adjust slope for optimal resolution - Goal: Elute analyte between 5-10 min C->D Improve Retention & Resolution E Step 5: Final Parameter Tuning - Flow Rate: 1.0 mL/min - Column Temp: 30°C - Injection Vol: 10 µL D->E Refine Method F Step 6: System Suitability Test - Evaluate against predefined criteria - Final Method Established E->F Confirm Performance

Caption: Logical workflow for systematic HPLC method development.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): To prepare 1 L of a 25 mM potassium phosphate buffer at pH 3.0, dissolve 3.40 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-[Amino(phenyl)methyl]benzoic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for method development and validation experiments.

Step-by-Step Development Protocol
  • Wavelength Selection:

    • Inject the Working Standard Solution (100 µg/mL) using the initial conditions below.

    • Use the PDA detector to acquire the UV spectrum from 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax). For this molecule, a λmax is expected around 230-260 nm. Set this as the monitoring wavelength.

  • Initial Chromatographic Conditions (Screening):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A: 25 mM KH₂PO₄, pH 3.0; B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, then hold for 2 minutes, and return to 10% B for a 3-minute equilibration.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Rationale: A broad gradient is used to quickly determine the approximate organic solvent concentration required to elute the analyte.[4] A C18 column is chosen for its versatility with polar and non-polar compounds.[5]

  • Optimization:

    • pH: Based on the initial run, inject the standard using buffers at pH 2.5 and 3.5. Compare the peak shape (asymmetry/tailing factor) and retention time. Select the pH that provides the most symmetrical peak (tailing factor closest to 1.0). For this compound, pH 3.0 is expected to yield excellent results.

    • Gradient: Adjust the gradient to be shallower around the elution point observed in the screening run. For example, if the peak eluted at 40% Acetonitrile, a new gradient of 20-60% B over 10 minutes could be tested to improve resolution from any potential impurities.

Final Optimized Method and System Suitability

Based on the development experiments, the following method was established as optimal.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
10.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm (Example λmax)
Injection Volume 10 µL
Run Time 15 minutes
System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL). The results must conform to the predefined criteria.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
% RSD of Retention Time ≤ 1.0%
% RSD of Peak Area ≤ 2.0%

These criteria ensure the system is operating correctly and can generate reliable data.[6]

Protocol: HPLC Method Validation (ICH Q2(R2))

Validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The following protocols describe how to validate the method for the quantification of 4-[Amino(phenyl)methyl]benzoic acid.

G cluster_0 ICH Q2(R2) Validation Parameters A Specificity / Selectivity B Linearity & Range C Accuracy (Recovery) D Precision (Repeatability & Intermediate) E LOD & LOQ F Robustness B->C Confirms Range B->E Determines Limits D->C Impacts Accuracy F->A Tests Reliability F->B Tests Reliability F->C Tests Reliability F->D Tests Reliability F->E Tests Reliability

Caption: Interrelationship of key analytical method validation parameters.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

    • Inject the Working Standard Solution.

    • If available, inject samples of known impurities or a placebo matrix.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample solution. Analyze the stressed samples to ensure the main analyte peak is resolved from all degradation product peaks (peak purity analysis using a PDA detector is highly recommended).

Linearity and Range
  • Objective: To establish a linear relationship between analyte concentration and detector response over a specified range.

  • Protocol:

    • From the Standard Stock Solution (1000 µg/mL), prepare a series of at least five calibration standards covering 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Concentration (µg/mL)Mean Peak Area (n=3)
50510250
75764800
1001015300
1251270500
1501522100
Accuracy (as Recovery)
  • Objective: To determine the closeness of the test results to the true value.

  • Protocol:

    • Prepare samples in triplicate at three concentration levels across the range (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo matrix or a known sample with the reference standard.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six individual preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The % RSD for the set of measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Protocol (based on Signal-to-Noise ratio):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be done by injecting a series of dilute solutions and visually inspecting the chromatograms or using the instrument software's S/N calculation.

  • Acceptance Criteria: Confirm the LOQ concentration by analyzing six replicate injections and ensuring the %RSD is ≤ 10%.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary critical parameters one at a time, such as:

      • Mobile Phase pH (± 0.2 units).

      • Column Temperature (± 5°C).

      • Flow Rate (± 0.1 mL/min).

      • Organic content in the mobile phase (± 2%).

    • Analyze the Working Standard Solution under each modified condition.

  • Acceptance Criteria: The system suitability parameters should still be met under all varied conditions, and the retention time should not shift significantly enough to compromise the separation.

Conclusion

This application note provides a detailed and scientifically grounded framework for developing and validating a robust RP-HPLC method for the quantification of 4-[Amino(phenyl)methyl]benzoic acid. By systematically optimizing chromatographic conditions, particularly mobile phase pH, and subsequently validating the method against ICH guidelines, a reliable, accurate, and precise analytical procedure has been established. This method is fit for purpose and suitable for routine use in quality control and research environments.

References

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase.
  • SIELC Technologies.
  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules.
  • Journal of Chemical and Pharmaceutical Research. (2010).
  • Teledyne ISCO. (2012).
  • IntuitionLabs. (2026). ICH Q2(R2)
  • PubMed. (1985). Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters.
  • Acta Scientific. (2020).
  • Pharmaguideline. (2024).
  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • AMSbio. (2025).

Sources

Application

Application Notes and Protocols for the TLC Visualization of 4-[Amino(phenyl)methyl]benzoic Acid

Introduction: The Analytical Challenge of Visualizing Bifunctional Molecules 4-[Amino(phenyl)methyl]benzoic acid is a molecule of significant interest in pharmaceutical and organic synthesis, possessing both a primary am...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Visualizing Bifunctional Molecules

4-[Amino(phenyl)methyl]benzoic acid is a molecule of significant interest in pharmaceutical and organic synthesis, possessing both a primary amino group and a carboxylic acid function attached to a substituted aromatic core. This bifunctional nature presents a unique challenge and opportunity in thin-layer chromatography (TLC) analysis. While its aromatic structure allows for visualization under UV light, this method is often insufficient for definitive identification or for distinguishing it from other UV-active impurities. Therefore, chemical visualization reagents are indispensable for a comprehensive and robust TLC analysis. This guide provides a detailed exploration of three effective visualization techniques, explaining the underlying chemical principles and offering step-by-step protocols tailored for researchers, scientists, and drug development professionals.

Core Principle: Leveraging Chemical Functionality for Visualization

The selection of a TLC visualization reagent is predicated on the chemical reactivity of the analyte's functional groups. For 4-[Amino(phenyl)methyl]benzoic acid, the primary amine and, to a lesser extent, the aromatic system and benzylic position, are the primary targets for chromogenic reactions. This application note will detail the use of:

  • Ninhydrin: A highly specific and sensitive reagent for primary and secondary amines.

  • Potassium Permanganate: A strong oxidizing agent that reacts with a wide range of functional groups.

  • Vanillin-Sulfuric Acid: A versatile reagent that can produce a spectrum of colors with various compounds upon heating.

Experimental Workflow: From Spotting to Visualization

A successful TLC analysis hinges on a systematic and well-executed workflow. The following diagram outlines the critical steps from sample preparation to the final visualization and interpretation.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_visualization Visualization & Analysis prep_sample Sample Preparation (Dissolve in suitable solvent, e.g., Methanol) prep_plate TLC Plate Preparation (Mark origin line with pencil) prep_chamber Developing Chamber (Add mobile phase and saturate) spotting Spotting (Apply sample to origin) prep_chamber->spotting development Development (Elute the plate) spotting->development drying Drying (Evaporate mobile phase) development->drying uv_vis UV Visualization (254 nm) drying->uv_vis staining Chemical Staining (Apply reagent) uv_vis->staining heating Heating (If required for stain development) staining->heating analysis Analysis (Calculate Rf and document) heating->analysis

Caption: General workflow for TLC analysis of 4-[Amino(phenyl)methyl]benzoic acid.

Part 1: Ninhydrin Staining for Specific Amine Detection

Expertise & Experience: The Rationale for Ninhydrin

Ninhydrin is the quintessential reagent for detecting amino acids and primary amines on a TLC plate.[1][2] Its high sensitivity and the formation of a distinct, intensely colored product, known as Ruhemann's purple, make it an invaluable tool for confirming the presence of the amino functionality in 4-[Amino(phenyl)methyl]benzoic acid.[1] Since many synthetic intermediates and byproducts may lack a primary amine, ninhydrin staining provides a high degree of specificity.

Trustworthiness: The Self-Validating Mechanism

The reaction between ninhydrin and a primary amine is a well-established, multi-step process. Initially, the amine attacks a carbonyl group of the ninhydrin molecule, leading to the formation of a Schiff base. Subsequent decarboxylation and hydrolysis yield an intermediate amine, which then condenses with a second molecule of ninhydrin to form the highly conjugated, deep purple Ruhemann's complex.[1] This distinct color formation is a reliable indicator of the presence of a primary amine.

Ninhydrin_Mechanism Analyte 4-[Amino(phenyl)methyl]benzoic acid (with primary amine) Schiff_Base Schiff Base Intermediate Analyte->Schiff_Base + Ninhydrin1 Ninhydrin (Molecule 1) Ninhydrin1->Schiff_Base Intermediate_Amine Intermediate Amine + CO2 + Aldehyde Schiff_Base->Intermediate_Amine Decarboxylation & Hydrolysis Ruhemanns_Purple Ruhemann's Purple (Deep Purple Spot) Intermediate_Amine->Ruhemanns_Purple + Ninhydrin2 Ninhydrin (Molecule 2) Ninhydrin2->Ruhemanns_Purple

Caption: Simplified reaction pathway for ninhydrin visualization.

Authoritative Protocol: Ninhydrin Staining

Materials:

  • Ninhydrin solution: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[2] Store in a light-protected bottle.

  • Developed and dried TLC plate.

  • Heat gun or oven.

  • Fume hood.

Procedure:

  • Preparation: Ensure the TLC plate is completely free of mobile phase solvent by air-drying, followed by gentle warming with a heat gun if necessary. All subsequent steps should be performed in a well-ventilated fume hood.

  • Application: The ninhydrin solution can be applied by either spraying or dipping.

    • Spraying: Use a fine mist sprayer to evenly coat the TLC plate. Avoid oversaturation, which can cause the spots to run.

    • Dipping: Holding the plate with forceps, quickly and smoothly dip it into the ninhydrin solution in a shallow dish. Remove the plate and let the excess reagent drip off onto a paper towel.

  • Development: Gently heat the stained plate with a heat gun or by placing it in an oven at 100-105°C for 3-5 minutes.[1]

  • Observation: The presence of 4-[Amino(phenyl)methyl]benzoic acid will be indicated by the appearance of a purple or bluish-purple spot. The intensity of the color is proportional to the amount of substance present.

Part 2: Potassium Permanganate Staining for General Oxidation

Expertise & Experience: A Broad-Spectrum Visualization Tool

Potassium permanganate (KMnO₄) is a strong oxidizing agent and serves as an excellent general-purpose visualization reagent.[3][4] It is particularly useful for detecting compounds that are susceptible to oxidation. In the context of 4-[Amino(phenyl)methyl]benzoic acid, the primary amine and the benzylic carbon-hydrogen bond are potential sites for oxidation. This stain is advantageous when screening for a variety of compounds in a reaction mixture, as it will visualize not only the target molecule but also many common organic impurities and starting materials.

Trustworthiness: The Chemistry of Color Change

The visualization mechanism relies on the reduction of the permanganate ion (MnO₄⁻), which is intensely purple, to manganese dioxide (MnO₂), a brownish-yellow precipitate.[4] When a compound on the TLC plate is oxidized by the permanganate, the permanganate is consumed, and the resulting MnO₂ is deposited, creating a yellow-to-brown spot against a purple or pink background. This clear color change provides a reliable indication of the presence of an oxidizable substance.

KMnO4_Mechanism Analyte Oxidizable functional group (e.g., primary amine, benzylic C-H) Oxidized_Analyte Oxidized Analyte Analyte->Oxidized_Analyte Oxidation MnO2 Manganese Dioxide (MnO₂) (Yellow-Brown Spot) KMnO4 Potassium Permanganate (KMnO₄) (Purple) KMnO4->MnO2 Reduction

Caption: Principle of visualization with potassium permanganate stain.

Authoritative Protocol: Potassium Permanganate Staining

Materials:

  • Potassium permanganate stain: Dissolve 1.5 g of KMnO₄, 10 g of potassium carbonate (K₂CO₃), and 1.25 mL of 10% sodium hydroxide (NaOH) in 200 mL of distilled water. Store in a well-sealed, dark bottle.

  • Developed and dried TLC plate.

  • Heat gun (optional).

  • Fume hood.

Procedure:

  • Preparation: Ensure the TLC plate is completely dry. Perform staining in a fume hood.

  • Application: Quickly dip the dried TLC plate into the KMnO₄ solution using forceps. The dipping should be brief to prevent dissolution of the spots.

  • Observation: Remove the plate and allow the excess stain to drip off. Oxidizable compounds will appear as yellow or brown spots against a purple background. The color change is often immediate for highly reactive groups. Gentle heating with a heat gun can sometimes enhance the visibility of less reactive spots.

Part 3: Vanillin-Sulfuric Acid Staining for Diverse Color Formation

Expertise & Experience: A Versatile and Informative Stain

The vanillin-sulfuric acid stain is a widely used charring reagent that, upon heating, can produce a variety of colors depending on the analyte's structure.[5] This variability can be highly informative, potentially allowing for the differentiation of compounds with similar Rf values. For 4-[Amino(phenyl)methyl]benzoic acid, the aromatic ring and the amine functionality are expected to react, likely producing a distinct color that can aid in its identification.

Trustworthiness: The Complex Chemistry of Charring

The mechanism of vanillin-sulfuric acid staining is complex and involves acid-catalyzed condensation and oxidation reactions.[6] The concentrated sulfuric acid acts as a dehydrating and oxidizing agent, while the vanillin (an aromatic aldehyde) can undergo electrophilic aromatic substitution and condensation reactions with the analyte. The resulting products are often highly conjugated and, therefore, colored. The specific color produced is a fingerprint of the analyte's structure and its reaction products under these conditions.

Authoritative Protocol: Vanillin-Sulfuric Acid Staining

Materials:

  • Vanillin-sulfuric acid stain: Dissolve 6 g of vanillin in 95 mL of ethanol. Carefully and slowly add 1.5 mL of concentrated sulfuric acid.[5] The solution should be stored in a tightly sealed container, protected from light.

  • Developed and dried TLC plate.

  • Heat gun.

  • Fume hood.

Procedure:

  • Preparation: Work in a fume hood and wear appropriate personal protective equipment, as this reagent contains concentrated acid. Ensure the TLC plate is dry.

  • Application: Dip the TLC plate into the vanillin-sulfuric acid solution using forceps.

  • Development: Remove the plate, wipe the back with a paper towel, and gently heat with a heat gun.

  • Observation: Watch for the appearance of colored spots. The color and intensity will develop with heating. Avoid overheating, which can lead to excessive charring and a dark background. The color of the spot corresponding to 4-[Amino(phenyl)methyl]benzoic acid should be recorded for future reference.

Data Summary and Interpretation

The choice of visualization technique will depend on the specific analytical goal. The table below summarizes the expected outcomes and primary applications for each method.

Visualization TechniqueTarget Functional Group(s)Expected Observation for 4-[Amino(phenyl)methyl]benzoic acidPrimary Application
UV Light (254 nm) Aromatic ring, conjugated systemsDark spot on a fluorescent backgroundNon-destructive, initial screening
Ninhydrin Primary aminePurple to bluish-purple spotSpecific confirmation of the amino group
Potassium Permanganate Oxidizable groups (amine, benzylic C-H)Yellow to brown spot on a purple backgroundGeneral screening for oxidizable compounds
Vanillin-Sulfuric Acid Aromatic ring, amineA characteristic colored spot (e.g., pink, blue, brown) upon heatingGeneral screening, potential for differentiation based on color

Calculating the Retention Factor (Rf):

Regardless of the visualization method, the retention factor (Rf) should be calculated to characterize the compound's mobility in the chosen solvent system.

  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a crucial parameter for compound identification and purity assessment.

Conclusion and Best Practices

For a comprehensive analysis of 4-[Amino(phenyl)methyl]benzoic acid, a multi-faceted visualization approach is recommended. Initial screening with non-destructive UV light should be followed by a specific chemical stain, such as ninhydrin, to confirm the presence of the key amino functional group. For broader impurity profiling, potassium permanganate or vanillin-sulfuric acid can provide valuable information. By understanding the chemical principles behind each technique and adhering to the detailed protocols, researchers can achieve reliable and informative TLC results, thereby enhancing the quality and efficiency of their synthetic and analytical workflows.

References

  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. [Link]

  • Tsar, M. (n.d.). Separation of amino acids by thin-layer chromatography. TSAR. [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. [Link]

  • Curly Arrow. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain. [Link]

  • ResearchGate. (2016, December 22). What is the reaction mechanism of vanillin-sulfuric acid reagent with triterpenoids saponins?. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 4-[Amino(phenyl)methyl]benzoic acid HCl

Welcome to the technical support guide for 4-[Amino(phenyl)methyl]benzoic acid HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-[Amino(phenyl)methyl]benzoic acid HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. The following question-and-answer format provides in-depth explanations and actionable protocols to ensure the successful integration of this molecule into your research.

Understanding the Molecule: The Zwitterionic Challenge

4-[Amino(phenyl)methyl]benzoic acid is a zwitterionic molecule, meaning it possesses both a basic amino group and an acidic carboxylic acid group.[1][2] In its solid, hydrochloride salt form, the amino group is protonated. This dual nature is central to its solubility behavior, which can be highly dependent on the pH of the solvent system.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4-[Amino(phenyl)methyl]benzoic acid HCl won't dissolve in water. What's the issue?

This is a common observation. While the hydrochloride salt form is designed to enhance aqueous solubility compared to the free base, several factors can impede dissolution.

Core Issue: The zwitterionic nature of the parent molecule means that even as an HCl salt, its solubility is lowest near its isoelectric point (pI), the pH at which the net charge of the molecule is zero. If the pH of your water is close to the pI of the compound, you will encounter solubility issues.

Troubleshooting Protocol:

  • pH Adjustment: The most effective strategy is to adjust the pH of your aqueous solution.

    • Acidic Conditions: Lowering the pH (e.g., to pH 2-4 with dilute HCl) will ensure the carboxylic acid group is fully protonated, increasing the overall positive charge and enhancing solubility.[2][3]

    • Basic Conditions: Increasing the pH (e.g., to pH 8-10 with dilute NaOH) will deprotonate the amino group, resulting in a net negative charge and improved solubility.[2]

  • Gentle Heating and Sonication: After pH adjustment, gentle heating (e.g., to 37-40°C) and sonication can help overcome the energy barrier for dissolution.[4] Avoid aggressive heating, which could lead to degradation.

Q2: I'm observing precipitation when I add my aqueous stock solution to my cell culture media or buffer.

This phenomenon, often termed "crashing out," is a frequent challenge when a concentrated stock solution is introduced into a different solvent system.

Core Issues:

  • pH Shift: Your cell culture medium or physiological buffer is likely buffered at a near-neutral pH (e.g., 7.2-7.4). If you prepared your stock solution at a low or high pH, the buffering capacity of the media will shift the pH towards neutral, potentially crossing the compound's pI and causing it to precipitate.

  • "Salting Out" Effect: The high concentration of salts in some buffers and media can decrease the solubility of your compound.[5]

  • Common Ion Effect: If your buffer contains chloride ions, it can suppress the dissolution of the hydrochloride salt, a phenomenon known as the common ion effect.[6][7][8][9] This shifts the equilibrium towards the solid, undissolved state.

Troubleshooting Workflow:

start Precipitation Observed check_pH Is the stock solution pH significantly different from the final buffer pH? start->check_pH serial_dilution Perform serial dilutions in the final buffer instead of a single large dilution. check_pH->serial_dilution Yes check_chloride Does the final buffer have a high chloride concentration? check_pH->check_chloride No lower_concentration Work with a lower final concentration of the compound. serial_dilution->lower_concentration cosolvent Consider a co-solvent for the stock solution (e.g., DMSO). alternative_salt If possible, consider using a different salt form of the compound. check_chloride->alternative_salt Yes check_chloride->lower_concentration No alternative_salt->lower_concentration

Caption: Troubleshooting precipitation upon dilution.

Recommended Protocol:

  • Serial Dilutions: Instead of a single large dilution, perform a stepwise, serial dilution of your stock solution into the final buffer. This gradual change in the solvent environment can prevent abrupt precipitation.[5]

  • Use of Co-solvents: For in vitro experiments, preparing a concentrated stock in a water-miscible organic solvent like DMSO can be effective.[5][10] However, be mindful of the final concentration of the organic solvent in your assay, as it can have its own biological effects.

Q3: I'm trying to dissolve the compound in an organic solvent, but it's not working.

As a salt, 4-[Amino(phenyl)methyl]benzoic acid HCl has high lattice energy, making it poorly soluble in many non-polar organic solvents.

Solvent Selection Guide:

Solvent ClassExpected SolubilityRationale & Recommendations
Polar Protic Moderate to HighSolvents like methanol, ethanol, and water are generally the best choices. They can solvate both the charged groups and the hydrochloride ion. Acidifying polar protic solvents can further enhance solubility.[11]
Polar Aprotic Low to ModerateSolvents like DMSO and DMF can be effective, particularly for creating concentrated stock solutions.[5] Anhydrous, high-purity grades should be used, as water content can negatively impact solubility.[5]
Non-Polar Very LowSolvents such as hexane, toluene, and diethyl ether are generally poor choices for dissolving this salt.[12]

Experimental Protocol for Solubility Screening:

  • Small-Scale Testing: To a small, known amount of the compound (e.g., 1-2 mg), add small aliquots of the test solvent.

  • Vortex and Observe: After each addition, vortex the sample thoroughly and observe for dissolution.

  • Gentle Heating/Sonication: If the compound remains insoluble, gentle warming or sonication can be applied.

  • Record Observations: Note the approximate concentration at which dissolution occurs.

Q4: My dissolved compound seems to be unstable over time, leading to inconsistent results.

The stability of your stock solution is critical for reproducible experiments.

Potential Issues:

  • pH-Dependent Degradation: The stability of the compound can be pH-dependent. Extremes of pH, combined with elevated temperatures, can lead to hydrolysis or other degradation pathways.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation.[5]

Best Practices for Stock Solution Stability:

  • Storage Conditions: Store stock solutions at -20°C or -80°C.[4]

  • Aliquotting: Prepare single-use aliquots to avoid multiple freeze-thaw cycles.[5]

  • pH Optimization: If you suspect pH-related instability, conduct a small-scale stability study by preparing solutions at different pH values and analyzing them over time (e.g., by HPLC).

  • Fresh Preparations: Whenever possible, prepare fresh solutions for your experiments.[4]

Advanced Troubleshooting: The "Common Ion Effect"

A frequently overlooked factor in the solubility of hydrochloride salts is the "common ion effect."

Mechanism Explained:

The dissolution of 4-[Amino(phenyl)methyl]benzoic acid HCl in water is an equilibrium process:

Compound-HCl (solid) ⇌ Compound-H+ (aqueous) + Cl- (aqueous)

If the dissolution medium already contains a significant concentration of chloride ions (the "common ion"), Le Chatelier's principle dictates that the equilibrium will shift to the left, favoring the solid, undissolved state and thereby reducing the compound's solubility.[3][7][8][9]

When to Suspect the Common Ion Effect:

  • You are using a buffer with a high concentration of NaCl or KCl.

  • Your compound is only slightly soluble in water to begin with.[6]

Mitigation Strategies:

  • Buffer Selection: If possible, choose a buffer system that does not contain chloride ions (e.g., phosphate or acetate buffers).

  • Lower Ionic Strength: Reduce the overall salt concentration in your buffer.

  • pH Adjustment: Overcoming the common ion effect can sometimes be achieved by moving the pH further away from the compound's pI, as the pH effect on solubility can be more pronounced.

start Solubility Issue in Buffer check_chloride Does the buffer contain a high concentration of Cl- ions? start->check_chloride common_ion Common Ion Effect is likely a contributing factor. check_chloride->common_ion Yes no_issue Consider other factors (pH, temperature, etc.). check_chloride->no_issue No change_buffer Switch to a non-chloride containing buffer (e.g., phosphate, acetate). common_ion->change_buffer lower_salt Reduce the overall ionic strength of the buffer. common_ion->lower_salt adjust_pH Further adjust the pH away from the compound's pI. common_ion->adjust_pH

Caption: Decision tree for addressing the common ion effect.

By systematically addressing these potential issues, researchers can overcome the solubility challenges associated with 4-[Amino(phenyl)methyl]benzoic acid HCl and ensure reliable, reproducible experimental outcomes.

References

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(5), 594-596. [Link]

  • CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts. [Link]

  • Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2339-2361. [Link]

  • Scribd. Common Ion Effect (1.0). [Link]

  • IOP Conference Series: Materials Science and Engineering. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review. [Link]

  • Chemistry LibreTexts. (2025, May 4). Common Ion Effect. [Link]

  • aqion. (2024, January 17). Zwitterions and Amino Acids. [Link]

  • SciTechnol. (2013, January 30). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. [Link]

  • AAPS PharmSciTech. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. [Link]

  • Chemguide. The acid-base behaviour of amino acids. [Link]

  • Nature Communications. (2022, March 8). The surface composition of amino acid – halide salt solutions is pH-dependent. [Link]

  • ResearchGate. (2018, June 14). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?. [Link]

  • Reddit. (2023, August 3). Work-up of a zwitterion?. [Link]

  • Helda - Helsinki.fi. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]

  • PubChem. 4-(Aminomethyl)Benzoic Acid. [Link]

Sources

Optimization

Technical Support: pH Optimization for 4-[Amino(phenyl)methyl]benzoic Acid Extraction

Executive Summary & Chemical Context[1][2][3][4][5] 4-[Amino(phenyl)methyl]benzoic acid is a zwitterionic intermediate often used in the synthesis of protease inhibitors and peptidomimetics. Its extraction efficiency is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

4-[Amino(phenyl)methyl]benzoic acid is a zwitterionic intermediate often used in the synthesis of protease inhibitors and peptidomimetics. Its extraction efficiency is governed almost entirely by pH-dependent solubility profiles.

Unlike simple organic acids or bases, this molecule possesses two ionizable groups with opposing charges:[1]

  • Carboxylic Acid (Benzoic moiety):

    
     (Acidic)[2]
    
  • Benzylic Amine:

    
     (Basic)
    

The Core Challenge: At neutral pH, the molecule exists as a zwitterion (internal salt), leading to minimum water solubility and maximum lattice energy. While this makes isoelectric precipitation the preferred isolation method, it complicates liquid-liquid extraction (LLE) if not strictly controlled.

Theoretical Grounding: The pH-Solubility Landscape

To optimize extraction, you must visualize the species distribution. The molecule behaves as a "chameleon" depending on the pH of the aqueous phase.

Calculated Isoelectric Point (pI)

The theoretical isoelectric point (


), where net charge is zero and solubility is lowest, is calculated as:


Note: The additional phenyl ring on the methyl group adds steric bulk and lipophilicity compared to 4-aminomethylbenzoic acid, increasing the risk of "oiling out" near the pI.

Species Distribution Diagram (DOT Visualization)

SpeciesDistribution Fig 1. Species distribution and solubility behavior across pH ranges. Acid pH < 3.0 Cationic Species (+) (Soluble in Water) Neutral pH 6.0 - 7.5 (pI) Zwitterion (±) (Precipitation Zone) Acid->Neutral Add Base (NaOH) Deprotonate -COOH Neutral->Acid Add Acid (HCl) Protonate -COO- Base pH > 10.5 Anionic Species (-) (Soluble in Water) Neutral->Base Add Base (NaOH) Deprotonate -NH3+ Base->Neutral Add Acid (HCl) Protonate -NH2

Standard Operating Procedure (SOP): Isoelectric Precipitation

This protocol assumes the starting material is in a crude reaction mixture (aqueous or mixed solvent).

Phase 1: Dissolution & Impurity Removal

Goal: Solubilize the target molecule to filter out mechanical impurities and insoluble byproducts.

  • Acidification: Adjust the reaction mixture to pH 1.5 – 2.0 using 6M HCl.

    • Why: Ensures complete protonation of the amine (

      
      ) and carboxylic acid (
      
      
      
      ). The molecule becomes a cation and dissolves in water.
  • Organic Wash (Critical Step):

    • Add an immiscible organic solvent (e.g., Ethyl Acetate or DCM).

    • Agitate and separate phases.[3][4]

    • Keep the Aqueous Phase.

    • Why: Non-polar impurities partition into the organic layer. The target molecule (cationic) stays in the water.

Phase 2: Controlled Precipitation

Goal: Crystallize the product at its isoelectric point.

  • Neutralization: Slowly add 4M NaOH to the acidic aqueous phase while stirring vigorously.

  • The "Cloud Point": Monitor solution clarity. As pH approaches 5.0, the solution will turn turbid.

  • Target pH: Adjust final pH to 6.7 ± 0.2 .

    • Warning: Do not overshoot to pH > 8.0, or the molecule will re-dissolve as an anion.

  • Aging: Cool the slurry to 0–5°C and stir for 2 hours.

    • Why: Cold temperature reduces kinetic solubility; time allows for Ostwald ripening (larger crystals).

  • Filtration: Filter the white precipitate and wash with cold water (pH 7) followed by cold isopropanol (to remove residual water).

Troubleshooting Guide & FAQs

Q1: The product is "oiling out" instead of crystallizing. What is happening?

Diagnosis: The presence of the phenyl group makes the zwitterion lipophilic. If the concentration is too high or the temperature too high during neutralization, it separates as an oil (liquid-liquid phase separation) rather than a crystal. Solution:

  • Dilution: Increase the water volume before neutralization.

  • Seeding: Add seed crystals of pure product at pH 4.5 (just before the cloud point).

  • Slower Addition: Add the base dropwise over 1 hour. Rapid pH changes create local supersaturation spikes that favor oiling.

Q2: My yield is significantly lower than expected (< 50%).

Diagnosis: You likely missed the pI window or have high salt content increasing solubility (Salting-in effect). Solution:

  • Check pH Calibration: Ensure your probe is calibrated. A deviation of 0.5 pH units can increase solubility by 10x.

  • Mother Liquor Check: Analyze the filtrate by HPLC. If the product is present, concentrate the mother liquor and repeat the precipitation.

  • Salting Out: If yield remains low, add NaCl to saturation at pH 6.7. While salts usually increase solubility for zwitterions (salting-in), saturation can force precipitation (salting-out).

Q3: The product contains inorganic salts (high ash content).

Diagnosis: Co-precipitation of NaCl (from HCl/NaOH neutralization) trapped in the crystal lattice. Solution:

  • Reslurry Wash: Do not just rinse. Suspend the filter cake in 5 volumes of deionized water (pH 6.7), stir for 30 minutes, and re-filter.

  • Conductivity Check: Measure the conductivity of the wash filtrate. Continue washing until it matches the conductivity of the input water.

Q4: Can I extract this into an organic solvent instead of precipitating?

Answer: Yes, but only with specific solvents.

  • Standard Solvents (EtOAc, DCM): Poor extraction efficiency due to zwitterionic character.

  • n-Butanol: Effective.[5] The partition coefficient (

    
    ) is highest in n-Butanol at pH 6.7.
    
  • Reactive Extraction: Use a carrier like Aliquat 336 (at basic pH) or D2EHPA (at acidic pH) in kerosene/toluene to form a hydrophobic ion-pair complex.

Decision Matrix: Workflow Optimization

Troubleshooting Fig 2. Troubleshooting Decision Tree for Extraction Issues Start Start: Crude Aqueous Mixture CheckPurity Is the mixture heavily contaminated with non-polars? Start->CheckPurity AcidWash Acidify to pH 2.0 Wash with EtOAc (Keep Aqueous) CheckPurity->AcidWash Yes DirectPrec Proceed to Precipitation CheckPurity->DirectPrec No Neutralize Adjust pH to 6.7 (Slowly) AcidWash->Neutralize DirectPrec->Neutralize Observation Observation? Neutralize->Observation Precipitate White Solid Forms Observation->Precipitate Success Oil Oily droplets form Observation->Oil Supersaturation too high Clear Solution remains clear Observation->Clear Yield Loss FixOil Corrective Action: Seeding Oil->FixOil Re-acidify, Dilute, Seed, & Cool FixClear Corrective Action: Evaporation Clear->FixClear Check pH (missed pI?) Concentrate Volume

References & Data Sources

  • Zwitterionic Solubility Principles:

    • Source: McCabe, W. L., Smith, J. C., & Harriott, P. (2005). Unit Operations of Chemical Engineering (7th Ed.). McGraw-Hill. (Chapter on Crystallization and Solubility).

    • Relevance: Foundational physics of isoelectric precipitation.

  • pKa of Amino Acid Derivatives:

    • Source: Haynes, W. M. (Ed.).[2] (2016). CRC Handbook of Chemistry and Physics (97th Ed.). CRC Press.

    • Relevance: Reference values for benzoic acid (

      
      ) and benzylamine (
      
      
      
      ) dissociation constants.
  • Isoelectric Precipitation Methodology:

    • Source: Harrison, R. G., et al. (2015). Bioseparations Science and Engineering. Oxford University Press.

    • Relevance: Industrial protocols for protein and amino acid precipitation at pI.

  • Chiral Amino Acid Extraction:

    • Source: Schügerl, K. (1994). Solvent Extraction in Biotechnology. Springer-Verlag.

    • Relevance: Discusses reactive extraction (ion-pair formation) for amphoteric molecules when precipitation fails.

Sources

Troubleshooting

Dealing with discoloration in 4-[Amino(phenyl)methyl]benzoic acid hydrochloride

Technical Support Center: 4-[Amino(phenyl)methyl]benzoic acid hydrochloride A Guide for Researchers on Managing and Preventing Discoloration Welcome to the technical support guide for 4-[Amino(phenyl)methyl]benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[Amino(phenyl)methyl]benzoic acid hydrochloride

A Guide for Researchers on Managing and Preventing Discoloration

Welcome to the technical support guide for 4-[Amino(phenyl)methyl]benzoic acid hydrochloride. As Senior Application Scientists, we understand that unexpected product discoloration can be a significant concern, potentially impacting experimental validity and outcomes. This guide is designed to provide you with a clear understanding of why this phenomenon occurs and to offer robust, field-proven troubleshooting protocols to assess, purify, and prevent it.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when encountering discoloration of their 4-[Amino(phenyl)methyl]benzoic acid hydrochloride sample.

Q1: Why has my solid 4-[Amino(phenyl)methyl]benzoic acid hydrochloride, which was initially white, turned yellow or brownish over time?

A1: The discoloration is most commonly due to oxidation. The 4-[Amino(phenyl)methyl]benzoic acid hydrochloride molecule contains a benzylic amine group, which is susceptible to oxidation when exposed to atmospheric oxygen, light, or trace metal impurities.[1][2] The benzylic position—the carbon atom bonded to both the phenyl ring and the nitrogen atom—is particularly reactive and can be a starting point for oxidative degradation, leading to the formation of colored impurities.[3] For similar compounds like p-aminobenzoic acid, it is known that preventing contact with air is essential to avoid color formation.[4]

Q2: Will this discoloration negatively impact my experiments?

A2: Yes, it is highly likely. Discoloration is a visual indicator of product degradation and the presence of impurities. Using a discolored reagent means you are introducing unknown compounds into your reaction. This can lead to several issues:

  • Inaccurate Stoichiometry: The actual concentration of the desired compound is lower than calculated from the initial mass.

  • Altered Reactivity: Impurities may act as catalysts, inhibitors, or participate in unintended side reactions.

  • Compromised Biological Assays: Degradation products may exhibit unexpected biological activity or toxicity, confounding results.

  • Non-Reproducible Results: The type and quantity of impurities can vary, leading to inconsistent outcomes between experiments.

Q3: How can I prevent or minimize discoloration of my compound?

A3: Proper storage and handling are critical for maintaining the stability and purity of amine-containing compounds.[1] We recommend the following procedures:

  • Store in an Inert Atmosphere: After receiving the product, flush the container with an inert gas like argon or nitrogen before sealing.[1][5] This displaces oxygen, the primary oxidant.

  • Protect from Light: Store the container in a dark place or use an amber-colored vial to prevent photo-oxidation.[1]

  • Maintain Cool and Dry Conditions: Store the compound in a cool, dry environment, such as a desiccator at room temperature for short-term storage. For long-term stability, storage at -20°C is recommended.[5][6]

  • Avoid Contamination: Use clean spatulas and tools when handling the compound to avoid introducing trace metals or other contaminants that can catalyze oxidation.

Q4: Can I still use the discolored product for my experiments?

A4: It is strongly advised against using the discolored product directly. To ensure the integrity and reproducibility of your research, the material should be purified to remove the colored impurities before use. The following sections provide a detailed guide for assessing the level of impurity and performing a purification procedure.

Section 2: Troubleshooting Guide: Assessment and Purification

If you have a discolored sample, this guide provides a systematic workflow to analyze the extent of degradation and purify the material back to a usable state.

Part 2.1: Initial Assessment Workflow

Before attempting purification, it is essential to assess the current state of your material. This workflow ensures you make an informed decision.

cluster_start cluster_assess Assessment Phase cluster_decision Decision Phase cluster_action Action Phase start Discolored Sample Identified visual 1. Visual Inspection (Note color intensity) start->visual hplc_check 2. Purity Analysis (Run HPLC) visual->hplc_check decision Is Purity >95% and Color Acceptable? hplc_check->decision purify Proceed to Purification (Section 2.2) decision->purify No use Use with Caution (If color is minimal and purity is high for non-critical work) decision->use Yes discard Discard Material (If severely degraded) purify->discard Purification Fails

Caption: Troubleshooting workflow for discolored samples.

Part 2.2: Purity Analysis Protocol (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying the purity of aminobenzoic acid derivatives.[7][8]

Objective: To determine the percentage purity of the discolored sample and identify the presence of degradation products.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Chromatographic Conditions: The parameters below are a robust starting point for analysis. Optimization may be required based on your specific system.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Analysis: Integrate the peak areas of the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. The presence of multiple smaller peaks, especially those absent in a reference sample, indicates impurities.

Part 2.3: Detailed Purification Protocol: Recrystallization

Recrystallization is a highly effective technique for purifying solid organic compounds by leveraging differences in solubility.[9] This protocol is designed to remove colored oxidation products.

Objective: To remove colored impurities and obtain a pure, white crystalline product.

Materials:

  • Discolored 4-[Amino(phenyl)methyl]benzoic acid hydrochloride

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Selected recrystallization solvent (see Table 1)

  • Activated carbon (decolorizing grade)

  • Buchner funnel and filter paper

  • Vacuum flask and source

Methodology:

  • Solvent Selection: Choose an appropriate solvent or solvent system from Table 1. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[9] A methanol/water mixture is often a good starting point for amino acid hydrochlorides.[10]

  • Dissolution: Place the discolored solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Maintain the solution at or near its boiling point.

  • Decolorization: Once dissolved, remove the flask from the heat. Add a very small amount (e.g., 1-2% of the solute mass) of activated carbon to the hot solution.[4] The carbon adsorbs the colored impurities. Swirl the flask for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated carbon. Performing this step quickly prevents the desired product from crystallizing prematurely.

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Part 2.4: Post-Purification Validation

After purification, it is crucial to confirm its success:

  • Visual Inspection: The purified crystals should be white or off-white.

  • Purity Analysis: Re-run the HPLC analysis as described in Part 2.2. The purity should be significantly improved, with impurity peaks greatly reduced or eliminated.

  • Yield Calculation: Determine the mass of the dried, purified product and calculate the percent recovery.

Section 3: Visualizations and Data

Diagrams

compound 4-[Amino(phenyl)methyl]benzoic acid hydrochloride intermediate Benzylic Radical / Cation Intermediate compound->intermediate oxidants O₂, Light, Metal Ions oxidants->intermediate products Complex Mixture of Colored Oxidation Products (e.g., Imines, Quinone-like structures) intermediate->products

Caption: Postulated oxidative degradation pathway.

cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying dissolve 1. Dissolve crude solid in minimum hot solvent add_carbon 2. Add activated carbon dissolve->add_carbon hot_filter 3. Perform hot filtration add_carbon->hot_filter cool_slow 4. Cool filtrate slowly hot_filter->cool_slow ice_bath 5. Cool in ice bath cool_slow->ice_bath vac_filter 6. Collect crystals via vacuum filtration ice_bath->vac_filter wash 7. Wash with cold solvent vac_filter->wash dry 8. Dry under vacuum wash->dry result Pure, White Crystals dry->result

Caption: Step-by-step recrystallization workflow.

Data Tables

Table 1: Solvent Selection Guide for Recrystallization of Polar Aromatic Acids

SolventSuitability NotesReference
WaterGood for highly polar compounds; solubility increases significantly with heat. Often used in combination with an alcohol.
EthanolGood general-purpose solvent for moderately polar compounds. Often used with water to fine-tune polarity.[11]
Methanol / WaterA common and effective mixture for amino acid hydrochlorides, allowing for precise solubility adjustment.[10]
Ethyl AcetateEffective for compounds of intermediate polarity.

Table 2: Typical HPLC Conditions for Purity Analysis

ParameterConditionReference
Column C18 or C8, 5 µm particle size (e.g., 4.6 x 150 mm)[8]
Mobile Phase Acetonitrile and a buffer (e.g., 0.05 M ammonium acetate or phosphate buffer, pH 4.4-5.5)[8][12]
Elution Mode Isocratic or Gradient[13]
Flow Rate 1.0 mL/min[8]
Detection UV at ~230-265 nm[12][13]
Column Temp. 25 °C[13]

References

  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide.
  • Benchchem. (n.d.).
  • Marks, B. M. (1956). Process for purifying p-aminobenzoic. U.S. Patent No. 2,735,865.
  • Zoeller, J. (2012, January 19).
  • Reusch, W. (2015, July 19). 22.2: Benzylic Oxidations and Reductions. Chemistry LibreTexts.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • University of Missouri–St. Louis. (n.d.).
  • Kim, J. H., et al. (2011). Preparation method of 4-aminomethylbenzoic acid. Patent No. WO2011087211A2.
  • Chemistry Steps. (2019, June 22).
  • Al-Qubati, M., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen.
  • Aher, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(4), 4853.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)
  • Gandhi, H. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of 4-[Amino(phenyl)methyl]benzoic acid HCl

Executive Summary & Strategic Context In drug development, 4-[Amino(phenyl)methyl]benzoic acid (often referred to as 4-Carboxybenzhydrylamine ) serves as a critical scaffold for peptidomimetics and chiral resolution agen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug development, 4-[Amino(phenyl)methyl]benzoic acid (often referred to as 4-Carboxybenzhydrylamine ) serves as a critical scaffold for peptidomimetics and chiral resolution agents. However, a recurring bottleneck in its utilization is the ambiguity between its salt forms (HCl, TFA) and the free base during synthesis and purification.

This guide provides an authoritative interpretation of the 1H NMR spectrum for the Hydrochloride (HCl) salt , contrasting it with its Free Base and Trifluoroacetate (TFA) alternatives. Unlike generic spectral lists, this document focuses on causality —explaining why shifts occur and how to use them as diagnostic tools for purity and salt stoichiometry.

Quick Comparison: Salt Form Diagnostics
FeatureHCl Salt (Target) Free Base TFA Salt
Solubility High in DMSO-d6, MeOH-d4Low in Water; High in OrganicHigh in DMSO, Water
Amine Signal Broad singlet (

) ~8.5–9.0 ppm
Broad singlet (

) ~2.0–3.0 ppm
Broad (

) +

F signals
Methine (

-N)
Deshielded (~5.6–6.0 ppm)Shielded (~5.1–5.3 ppm)Deshielded (~5.6–6.0 ppm)
Counter-ion Silent in 1H NMR (Verify via AgNO

)
N/AVisible in

F NMR (-76 ppm)

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this specific protocol designed to prevent "invisible" protons (exchangeable signals) from disappearing.

Reagents & Equipment[2][3][4]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Why: DMSO is aprotic and inhibits rapid proton exchange, allowing observation of the ammonium (

      
      ) and carboxylic acid (
      
      
      
      ) protons.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (600 MHz recommended for clear aromatic resolution).

Step-by-Step Methodology
  • Dry the Sample: Ensure the salt is dried under high vacuum (<1 mbar) for 4 hours to remove trace water, which can broaden exchangeable peaks.

  • Dissolution: Add DMSO-d6 to the solid. Vortex until clear. Note: If the solution remains cloudy, you likely have the free base, not the HCl salt.

  • Acquisition:

    • Pulse Angle: 30° (to ensure relaxation).

    • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The quaternary carbons and carboxylic protons have long

      
       relaxation times. A short D1 will suppress the integration of the 
      
      
      
      peak, leading to incorrect stoichiometry calculations.
  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise ratio without compromising multiplet resolution.

Structural Visualization & Logic

Understanding the connectivity is prerequisite to assignment. The diagram below illustrates the flow of magnetization and the logic used for assignment.

NMR_Logic cluster_molecule Molecular Scaffold cluster_spectrum Spectral Features (DMSO-d6) Methine Methine (CH) Chiral Center Amine Ammonium (NH3+) Exchangeable Methine->Amine Inductive Effect (Deshielding) RingA Ring A: Benzoic Acid (AA'BB' System) Methine->RingA Benzylic Connection RingB Ring B: Phenyl (Multiplet) Methine->RingB Benzylic Connection S_Methine d ~5.8 ppm (Broad/Sharp) Methine->S_Methine S_Amine d 8.8-9.2 ppm (Broad Singlet) Amine->S_Amine S_Aromatic d 7.3-8.0 ppm (Overlapping) RingA->S_Aromatic RingB->S_Aromatic COOH Carboxylic Acid (COOH) S_COOH d >12.0 ppm (Very Broad) COOH->S_COOH

Caption: Structural connectivity mapping to predicted spectral regions. Note the central role of the Methine proton as the bridge between the two aromatic systems.

Detailed Spectral Assignment (DMSO-d6)

The following assignments are based on the deshielding effects of the protonated amine and the electron-withdrawing carboxylic acid group.

The "Fingerprint" Region
PositionGroupShift (

ppm)
MultiplicityIntegralInterpretation Notes
COOH Carboxylic Acid12.5 – 13.5 Broad Singlet1HOften invisible if water is present. Its presence confirms the "Acid" moiety is intact.

Ammonium8.8 – 9.2 Broad Singlet3HDiagnostic for HCl Salt. The Free Base lacks this downfield signal. The integration of 3H confirms mono-hydrochloride stoichiometry.
Ar-H Benzoic Ring (C2, C6)7.9 – 8.0 Doublet (

Hz)
2HOrtho to COOH. Deshielded by the carbonyl anisotropy. Part of AA'BB' system.
Ar-H Benzoic Ring (C3, C5)7.6 – 7.7 Doublet (

Hz)
2HOrtho to the methine group.
Ar-H Phenyl Ring7.3 – 7.5 Multiplet5HOverlapping signals. Usually appears as a complex cluster upfield of the benzoic doublets.
CH Benzylic Methine5.7 – 5.9 Broad Singlet/Doublet1HCritical Purity Marker. Shifted downfield (vs 5.2 ppm in free base) due to the adjacent positive charge on nitrogen (

).
Deep Dive: The Methine Proton ( )

The proton at the chiral center (benzylic methine) is the most sensitive probe for the chemical environment.

  • In Free Base: The lone pair on the nitrogen shields this proton, placing it typically around 5.1–5.3 ppm .

  • In HCl Salt: Protonation removes this shielding and adds an inductive withdrawing effect (

    
    ), shifting the signal downfield to 5.7–5.9 ppm .
    
  • Observation: If you see two peaks in this region (e.g., one at 5.2 and one at 5.8), your sample is a mixture of free base and salt, indicating incomplete acidification.

Comparative Analysis: HCl vs. Alternatives

Scenario A: Distinguishing HCl Salt from Free Base

Researchers often accidentally isolate the zwitterion or free base.

  • The "Shake Test" (D2O Exchange):

    • Run the standard spectrum in DMSO-d6.[1][2][3]

    • Add 1 drop of

      
       to the NMR tube and shake.
      
    • Result: If the signals at ~9.0 ppm (

      
      ) and ~13.0 ppm (
      
      
      
      ) disappear, they are exchangeable protons. If the Methine signal remains but sharpens (loss of coupling to N), the assignment is confirmed.
Scenario B: Distinguishing HCl from TFA Salt

Peptide synthesis intermediates are often TFA salts.

  • 1H NMR: The spectra are nearly identical.

  • Differentiation: Run a

    
    F NMR .
    
    • HCl Salt: Silent (No Fluorine).

    • TFA Salt: Strong singlet at -76.5 ppm .

Scenario C: Impurity Profiling

Common impurities in the synthesis of this compound include:

  • Benzophenone derivative: If the reduction of the intermediate oxime/imine was incomplete. Look for aromatic signals shifted further downfield and no methine proton at 5.8 ppm.

  • Residual Solvents:

    • Ethanol: Triplet at 1.06 ppm, Quartet at 3.44 ppm.

    • Ethyl Acetate: Singlet at 1.99 ppm, Quartet at 4.03 ppm, Triplet at 1.17 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Standard text for inductive effects and chemical shift prediction).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative resource for chemical shift correlations in benzylamine systems). Link

  • National Institute of Standards and Technology (NIST). (2023). Benzoic acid 1H NMR Standards. (Reference for benzoic acid aromatic shifts). Link

Sources

Comparative

FTIR analysis and peak assignment for 4-[Amino(phenyl)methyl]benzoic acid HCl

Executive Summary & Molecule Profile Target Molecule: 4-[Amino(phenyl)methyl]benzoic acid Hydrochloride Synonyms: 4-(α-Aminobenzyl)benzoic acid HCl, 4-Carboxybenzhydrylamine HCl. CAS Registry Number: 67688-72-6 (related...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 4-[Amino(phenyl)methyl]benzoic acid Hydrochloride Synonyms: 4-(α-Aminobenzyl)benzoic acid HCl, 4-Carboxybenzhydrylamine HCl. CAS Registry Number: 67688-72-6 (related free base/salt forms)

This guide provides a detailed technical analysis of the Fourier Transform Infrared (FTIR) spectrum of 4-[Amino(phenyl)methyl]benzoic acid HCl. Unlike simple aliphatic amines, this molecule combines a benzhydrylamine scaffold with a para-substituted benzoic acid moiety. The resulting spectrum is a complex superposition of a protonated primary amine (


), a carboxylic acid (

), and two distinct aromatic systems (mono- and para-substituted).

Key Application: This compound serves as a critical intermediate in the synthesis of antihistamines and protease inhibitors. Its spectral characterization is essential for verifying the integrity of the salt form during drug development, specifically distinguishing it from its free base or decarboxylated impurities (e.g., benzhydrylamine).

Experimental Methodology

To ensure high-resolution data and minimize atmospheric interference, the following protocol is recommended. This method avoids the hygroscopic artifacts common in ATR analysis of amine salts.

Protocol: KBr Pellet Transmission
  • Rationale: The hydrochloride salt is crystalline and polar. KBr transmission offers superior resolution in the

    
     region compared to ATR, which often suppresses the broad ammonium/acid bands due to refractive index changes.
    

Step-by-Step Workflow:

  • Desiccation: Dry the sample and KBr powder at

    
     for 2 hours to remove surface moisture.
    
  • Ratio: Mix

    
     of analyte with 
    
    
    
    of spectroscopic-grade KBr (
    
    
    ratio).
  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Note: Inadequate grinding causes the Christiansen effect, distorting the baseline.

  • Compression: Press at

    
     for 2 minutes under vacuum to form a transparent pellet.
    
  • Acquisition:

    • Resolution:

      
       (critical for resolving aromatic overtones).
      
    • Scans: 32 or 64 scans.

    • Background: Fresh KBr blank.

Figure 1: Optimized KBr pellet workflow for amine hydrochloride salts to minimize moisture interference.

Spectral Analysis & Peak Assignment

The spectrum of 4-[Amino(phenyl)methyl]benzoic acid HCl is dominated by the interplay between the carboxylic acid dimer and the ammonium salt.

Region 1: High Frequency ( )

This is the most diagnostic region for confirming salt formation.

  • Feature A (Ammonium): A broad, intense envelope extending from

    
     to 
    
    
    
    is characteristic of the
    
    
    stretching vibrations of the
    
    
    group. Unlike the sharp doublet of a free primary amine (
    
    
    ), this appears as a "continuum" with superimposed fine structure (combination bands).
  • Feature B (Carboxylic Acid): The

    
     stretch of the carboxylic acid dimer overlaps heavily here (
    
    
    
    ).[1]
  • Differentiation: Look for the "Fermi Resonance" bands or "Amine Salt" combination bands often seen as weak shoulders on the lower frequency side (

    
    ).
    
Region 2: The Double Bond Region ( )
  • 
     (C=O Stretch):  A strong, sharp peak confirming the carboxylic acid. In the solid state, this exists as a hydrogen-bonded dimer.[2] If the sample were a zwitterion (COO-), this peak would disappear and be replaced by two bands at 
    
    
    
    and
    
    
    . The presence of HCl forces the COOH form.
  • 
     (Aromatic C=C):  Ring breathing modes.
    
  • 
     (NH3+ Deformation):  The asymmetric bending mode of the ammonium group usually appears here, often overlapping with the second aromatic ring band.
    
Region 3: Fingerprint & Aromatic Substitution ( )

This region confirms the structural skeleton.

  • 
     (C-O Stretch):  Coupled with the O-H in-plane bend, confirming the acid functionality.
    
  • 
     (Para-Substitution):  Strong C-H out-of-plane (OOP) bending indicating two adjacent hydrogens on the benzoic acid ring.
    
  • 
     (Mono-Substitution):  Two strong bands characteristic of the monosubstituted phenyl ring (5 adjacent hydrogens). This distinguishes the target from simple analogs like 4-(aminomethyl)benzoic acid. 
    

Comparative Analysis

This section compares the target molecule against its closest structural analogs to validate identification.

Table 1: Spectral Comparison with Analogs
Functional GroupTarget: 4-[Amino(phenyl)methyl]benzoic acid HCl Analog 1: 4-(Aminomethyl)benzoic acid HCl Analog 2: Benzhydrylamine HCl
Core Structure Di-phenyl (Benzhydryl) + COOHMono-phenyl (Benzyl) + COOHDi-phenyl (Benzhydryl) Only
C=O[1] Stretch Strong (~1700 cm⁻¹) Strong (~1700 cm⁻¹)Absent
Amine Region Broad NH3+ (2600-3200 cm⁻¹)Broad NH3+ (2600-3200 cm⁻¹)Broad NH3+ (2600-3200 cm⁻¹)
Aromatic OOP Mixed: 700/750 (Mono) + 850 (Para)Para Only: ~850 cm⁻¹ (No 700/750)Mono Only: 700/750 cm⁻¹
C-N Stretch ~1180-1200 cm⁻¹ (Chiral center)~1150 cm⁻¹ (Primary CH2)~1180-1200 cm⁻¹
Critical Differentiation Logic
  • Vs. Benzhydrylamine HCl: The target is distinguished by the presence of the Carbonyl peak at 1700 cm⁻¹ . If this peak is missing, the sample is likely the decarboxylated precursor.

  • Vs. 4-(Aminomethyl)benzoic acid: The target is distinguished by the Mono-substituted aromatic peaks (700/750 cm⁻¹) . 4-(Aminomethyl)benzoic acid only shows the para-substituted pattern (~850 cm⁻¹).

Figure 2: Decision tree for identifying the target molecule amidst common structural analogs.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-(aminomethyl)- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • PubChem. Benzhydrylamine Hydrochloride Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard text for functional group assignment rules).

Sources

Validation

Precision Melting Point Determination of 4-[Amino(phenyl)methyl]benzoic Acid HCl

CAS: 2287282-15-7 | Molecular Formula: C₁₄H₁₃NO₂·HCl | Class: Aromatic Amino Acid Salt Executive Summary The Challenge: Determining the melting point (MP) of 4-[Amino(phenyl)methyl]benzoic acid HCl is not a trivial therm...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2287282-15-7 | Molecular Formula: C₁₄H₁₃NO₂·HCl | Class: Aromatic Amino Acid Salt

Executive Summary

The Challenge: Determining the melting point (MP) of 4-[Amino(phenyl)methyl]benzoic acid HCl is not a trivial thermal event. As an amino acid hydrochloride salt, this compound exhibits high lattice energy and significant hydrogen bonding. Unlike simple organic solids, it is prone to decomposition prior to or concurrent with melting , and it frequently exhibits hygroscopicity.

The Solution: This guide compares the industry-standard Capillary Method against the thermodynamic gold standard, Differential Scanning Calorimetry (DSC) .

  • Recommendation: For R&D and salt selection, DSC is mandatory to distinguish true melting from dehydration or decomposition.

  • Recommendation: For routine QC of established batches, Automated Opto-electronic Capillary detection is acceptable only if validated against DSC data.

Technical Context: The Physics of the Salt

Understanding the material properties is a prerequisite for accurate measurement.

  • Lattice Energy & Decomposition: The HCl salt forms a stable ionic lattice. Breaking this lattice requires high energy (typically >200°C). At these temperatures, the amine hydrochloride moiety is susceptible to dehydrohalogenation (loss of HCl) or condensation, leading to "browning" (decomposition) rather than a clean solid-liquid transition.

  • Hygroscopicity: The polar nature of the salt attracts atmospheric moisture. Absorbed water acts as a plasticizer, artificially depressing the melting point (Colligative Property) and causing broad, noisy transitions.

Comparative Analysis: Method Selection
FeatureMethod A: Automated Capillary (Opto-electronic) Method B: Differential Scanning Calorimetry (DSC)
Detection Principle Light transmission change (turbidity/clearing).Heat flow difference (Endothermic/Exothermic events).[1]
Decomposition Handling Poor. Often misinterprets "browning" or charring as the melting end-point.Excellent. Distinctly separates melting (endotherm) from decomposition (exotherm/baseline drift).
Moisture Sensitivity Low resolution.[2] Wet samples just look "soggy" or melt early.High resolution. Water loss appears as a broad endotherm (

C).
Precision

C

C
Sample Requirement High (~2–5 mg)Low (~1–3 mg)
Throughput High (3–6 samples simultaneously).Low (1 sample at a time).
Cost Low (Equipment: $2k–$10k)High (Equipment: $40k+)
Best Use Case Routine QC; Release testing of stable batches.R&D characterization; Polymorph screening; Purity analysis.[3]
Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct method based on the stage of drug development.

MethodSelection Start Start: Characterization of 4-[Amino(phenyl)methyl]benzoic acid HCl IsNew Is this a new synthetic route or unknown polymorph? Start->IsNew DSC Method B: DSC Analysis (Primary Characterization) IsNew->DSC Yes Capillary Method A: Automated Capillary (Routine QC Protocol) IsNew->Capillary No (Established Standard) TGA Run TGA (Thermogravimetric Analysis) to check for Solvates/Decomposition DSC->TGA Confirm Mass Loss Stable Is the Melting/Decomposition gap > 10°C? TGA->Stable Stable->Capillary Yes (Stable Melt) Decomp Use DSC Onset as 'Decomposition Point' Stable->Decomp No (Decomposes)

Figure 1: Decision tree for selecting the appropriate thermal analysis method based on sample history and stability.

Detailed Experimental Protocols
Protocol A: Differential Scanning Calorimetry (The Reference Standard)

Objective: To determine the thermodynamic melting onset and identify decomposition.

  • Sample Preparation:

    • Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Weigh 1.5 – 3.0 mg of the dried salt into a Tzero Aluminum Pan .

    • Critical Step: If the sample is suspected to sublime or lose HCl, use a Hermetically Sealed Pan with a pinhole (to allow pressure release without mass loss artifact).

  • Instrument Parameters:

    • Purge Gas: Nitrogen (50 mL/min).

    • Equilibration: Equilibrate at 30°C.

    • Ramp Rate: Heat at 10°C/min to 300°C.

      • Note: Slower rates (e.g., 2°C/min) may allow more time for decomposition, obscuring the melt. Faster rates (20°C/min) improve the signal-to-noise ratio for the melt but decrease resolution. 10°C/min is the standard compromise.

  • Data Interpretation:

    • Look for a sharp endothermic peak . The Extrapolated Onset Temperature (

      
      )  is reported as the melting point, not the peak maximum.
      
    • If an exothermic event (upward peak) immediately follows or overlaps the endotherm, the compound is decomposing. Report as "Melting with decomposition at

      
      ".
      
Protocol B: Automated Capillary Method (Routine QC)

Objective: High-throughput confirmation of identity.

  • Sample Preparation:

    • Grind the sample to a fine, uniform powder (particle size affects heat transfer).

    • Fill the capillary tube to a height of 2–3 mm . Compact the sample by tapping the tube on a hard surface (packing density is critical).

  • Instrument Parameters:

    • Start Temperature: Set to 10°C below the expected MP (determined via DSC).

    • Ramp Rate: 1.0°C/min .

      • Warning: Ramping faster than 1°C/min causes thermal lag, resulting in falsely high readings.

  • Observation:

    • Collapse Point: First motion of liquid.

    • Meniscus Point: Formation of a clear meniscus.

    • Clear Point: Complete liquefaction.

    • Report: The range from Collapse to Clear Point.

Experimental Workflow Visualization

Workflow cluster_prep Sample Prep cluster_analysis Thermal Analysis cluster_data Data Output Dry Vacuum Dry (40°C, 4h) Weigh Weigh 2mg (Microbalance) Dry->Weigh Load Load into DSC Pan/Capillary Weigh->Load Heat Linear Heating (10°C/min DSC 1°C/min Capillary) Load->Heat Signal Signal Generation Heat->Signal Result Calculate T_onset Signal->Result

Figure 2: Linear workflow for sample preparation and thermal analysis.

Expected Results & Troubleshooting

For 4-[Amino(phenyl)methyl]benzoic acid HCl , expect the following behavior:

  • Expected Range: Likely >220°C (based on structural analogs like p-aminobenzoic acid derivatives).

  • Decomposition: The HCl salt may darken (brown) starting 10-20°C before the actual melt.

    • Troubleshooting: If the capillary sample turns black but doesn't flow, the sample is decomposing before melting. Switch to DSC and use a higher ramp rate (20°C/min) to "outrun" the decomposition kinetics.

References
  • Sigma-Aldrich. 4-[amino(phenyl)methyl]benzoic acid hydrochloride Product Information (CAS 2287282-15-7). Link

  • U.S. Pharmacopeia (USP). USP General Chapter <741> Melting Range or Temperature. Link

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC and TGA. Link

  • National Institutes of Health (NIH) - PubChem. 4-(Aminomethyl)benzoic acid (Structural Analog Data). Link

  • ASTM International. ASTM E794-06 Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. Link

Sources

Comparative

Comparative Spectroscopic Analysis: 4-[Amino(phenyl)methyl]benzoic Acid

[1] Executive Summary & Chemical Identity Target Compound: 4-[Amino(phenyl)methyl]benzoic acid CAS Registry Number: 2287282-15-7 (Hydrochloride salt), 874514-69-9 (Free acid) Synonyms: 4-(α-Aminobenzyl)benzoic acid; -Phe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

Target Compound: 4-[Amino(phenyl)methyl]benzoic acid CAS Registry Number: 2287282-15-7 (Hydrochloride salt), 874514-69-9 (Free acid) Synonyms: 4-(α-Aminobenzyl)benzoic acid;


-Phenyl-4-carboxybenzylamine.

This guide provides a technical analysis of the UV-Vis absorption properties of 4-[Amino(phenyl)methyl]benzoic acid.[1][2] Unlike its famous analog 4-Aminobenzoic acid (PABA) , which functions as a potent UV absorber due to direct resonance, the target compound features a "broken conjugation" system. This structural distinction fundamentally alters its spectral signature, making UV-Vis spectroscopy a critical tool for distinguishing it from conjugated impurities or precursors.

Primary Application Context:

  • Peptide Synthesis: Used as a linker or non-natural amino acid scaffold.

  • Purity Analysis: Detection of conjugated contaminants (e.g., ketones or imines) formed during synthesis.

Structural Basis of Absorption (The "Why")

To interpret the spectrum accurately, one must understand the chromophoric interactions.

The "Insulator" Effect

The defining feature of 4-[Amino(phenyl)methyl]benzoic acid is the central methine carbon (


)  bridging the two aromatic rings.
  • Conjugated System (e.g., PABA): The lone pair on the amine donates electrons directly into the aromatic ring, which are withdrawn by the carboxyl group (Push-Pull effect). This lowers the energy gap (

    
    ), causing a strong red shift (
    
    
    
    nm).
  • Insulated System (Target): The central

    
     carbon acts as an electronic insulator. The two phenyl rings do not share a unified 
    
    
    
    -system.
    • Result: The UV spectrum is essentially the summation of two independent chromophores: a benzoic acid moiety and a benzylamine moiety.

Visualization of Chromophoric Logic

ChromophoreLogic Target 4-[Amino(phenyl)methyl] benzoic acid Mech_Target Mechanism: Decoupled Chromophores (Insulated by sp3 Carbon) Target->Mech_Target PABA Alternative: PABA (Conjugated) Mech_PABA Mechanism: Direct Resonance (Push-Pull System) PABA->Mech_PABA Spec_Target Result: Blue-Shifted Spectrum λmax ~230 nm (Main) λ ~260 nm (Weak) Mech_Target->Spec_Target Additivity Principle Spec_PABA Result: Red-Shifted Spectrum λmax ~289 nm (Strong CT Band) Mech_PABA->Spec_PABA Energy Gap Reduction

Figure 1: Structural logic dictating the spectral differences between the target compound and its conjugated alternative, PABA.

Comparative Performance Analysis

The following table contrasts the target compound with its two most relevant structural analogs. This comparison is vital for validating identity.

Table 1: Comparative UV-Vis Characteristics

FeatureTarget: 4-[Amino(phenyl)methyl]benzoic acid Alternative 1: PABA (4-Aminobenzoic acid) Alternative 2: PAMBA (4-Aminomethylbenzoic acid)
Structure



Conjugation Broken (Insulated by Methine)Continuous (Direct Resonance)Broken (Insulated by Methylene)
Primary

~228–235 nm (Benzoic band)~289 nm (Charge Transfer)~228 nm
Secondary Band ~255–265 nm (Benzenoid fine structure)~219 nm~270 nm (Very weak shoulder)
Molar Absorptivity (

)
High (Sum of 2 rings)High (Resonance enhanced)Moderate (Single ring)
Key Differentiator Absence of 289 nm peak ; higher intensity than PAMBA at 230 nm due to 2nd ring.[3]Strong absorption at >280 nm.Lower intensity; nearly identical shape to Benzoic acid.

Critical Insight: If your sample of 4-[Amino(phenyl)methyl]benzoic acid shows a distinct peak near 280–290 nm , it is likely contaminated with a conjugated precursor (e.g., the corresponding imine or ketone) or PABA.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible spectral data, follow this protocol. This workflow includes a "Self-Check" step to verify solvent purity.

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade) or Ethanol. Note: Avoid Acetone (UV cutoff ~330 nm).

  • Buffer (Optional): Phosphate buffer pH 7.4 (to standardize ionization state).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz (1 cm path length). Do not use plastic/glass below 300 nm.

Step-by-Step Methodology
  • Baseline Correction (The Blank):

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a baseline scan (200–400 nm).

    • Validation: Absorbance should be < 0.05 AU across the range.

  • Sample Preparation:

    • Weigh ~1.0 mg of target compound.

    • Dissolve in 10 mL solvent (Stock: 100 µg/mL).

    • Dilute 1:10 to reach ~10 µg/mL (approx 40 µM).

    • Note: Ensure complete dissolution; sonicate if necessary.

  • Measurement:

    • Scan range: 200 nm to 400 nm .[4]

    • Scan speed: Medium (approx. 200–400 nm/min).

    • Data Interval: 1 nm.

  • pH Sensitivity Check (Advanced Validation):

    • The spectrum of this compound is pH-dependent due to the amine (

      
      ) and carboxylic acid (
      
      
      
      ).
    • Acidic (0.1 M HCl): Protonates amine (

      
      ), protonates acid (
      
      
      
      ).
    • Basic (0.1 M NaOH): Deprotonates amine (

      
      ), deprotonates acid (
      
      
      
      ).
    • Observation: Comparison of Acid vs. Basic spectra confirms the presence of ionizable groups.

Workflow Diagram

ExperimentalWorkflow cluster_measure Measurement Phase Start Start: Sample Prep Dissolve Dissolve 1mg in Methanol (Stock Solution) Start->Dissolve Dilute Dilute to ~40 µM (Working Solution) Dissolve->Dilute Blank Run Solvent Blank (Baseline Correction) Dilute->Blank Scan Scan 200-400 nm (Quartz Cuvette) Blank->Scan Check Data Validation: Is Peak > 280nm present? Scan->Check Result_Pass Pass: Identity Confirmed (Broken Conjugation) Check->Result_Pass No Result_Fail Fail: Contamination Alert (Conjugated Impurity) Check->Result_Fail Yes

Figure 2: Operational workflow for spectral acquisition and purity validation.

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 4-Aminobenzoic Acid (PABA). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 4-(Aminomethyl)benzoic acid (PAMBA) - Spectral Information. National Library of Medicine. [Link]

  • Royal Society of Chemistry. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid (Analog Analysis). Environmental Science: Processes & Impacts, 2023.[2] [Link]

Sources

Validation

A Comparative Guide to the Validation of Elemental Analysis for 4-[Amino(phenyl)methyl]benzoic acid hydrochloride

This guide provides an in-depth technical comparison and validation strategy for the elemental analysis of 4-[Amino(phenyl)methyl]benzoic acid hydrochloride. Designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation strategy for the elemental analysis of 4-[Amino(phenyl)methyl]benzoic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system. We will explore the validation of classic combustion analysis for Carbon, Hydrogen, and Nitrogen, alongside a comparative analysis of methods for Chlorine determination, all grounded in the principles of ICH Q2(R1).

The Foundational Role of Elemental Analysis

In pharmaceutical development, elemental analysis is a cornerstone technique for verifying the identity, purity, and composition of Active Pharmaceutical Ingredients (APIs).[1][2] It provides a fundamental chemical fingerprint, confirming that the empirical formula of a synthesized compound matches its theoretical structure. For a molecule like 4-[Amino(phenyl)methyl]benzoic acid hydrochloride, accurate quantification of its constituent elements (C, H, N, Cl, O) is a critical quality control metric submitted in regulatory filings.[3]

The molecular formula for 4-[Amino(phenyl)methyl]benzoic acid hydrochloride is C₁₄H₁₅ClNO₂. Based on this, the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Theoretical Percentage (%)
CarbonC12.01114168.15463.76
HydrogenH1.0081515.1205.73
ChlorineCl35.453135.45313.44
NitrogenN14.007114.0075.31
OxygenO15.999231.99812.13
Total 264.732 100.00

Note: The molecular weight of 263.72 g/mol is also reported for this compound, with minor variations attributable to isotopic abundances and rounding of atomic weights.[4] The values above are calculated for precision.

A Comparative Overview of Analytical Methodologies

The choice of analytical technique is dictated by the element of interest, required precision, sample throughput, and available instrumentation. Here, we compare the industry-standard method for CHN analysis with common techniques for chlorine determination.

Carbon, Hydrogen, and Nitrogen (CHN) Determination

Combustion Analysis: This is the most prevalent and reliable method for CHNS/O analysis in organic compounds.[2] The technique is based on the Pregl-Dumas method, involving the complete, high-temperature combustion of the sample in an oxygen-rich environment.[1][5]

  • Principle of Operation: A precisely weighed sample is combusted in a furnace at temperatures exceeding 1000°C.[6] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These resultant gases are swept by an inert carrier gas (typically helium) through a gas chromatography (GC) column for separation and are subsequently quantified by a thermal conductivity detector (TCD).[3]

Chlorine (Cl) Determination

Quantifying chlorine in an organic hydrochloride salt presents a different challenge. While CHN analysis is highly standardized, chlorine can be assessed by several methods, each with distinct advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Oxygen Flask Combustion & Titration The sample is combusted in a sealed flask filled with oxygen, converting organic chlorine to hydrogen chloride (HCl), which is absorbed into a solution and subsequently titrated with silver nitrate.[7]Cost-effective, simple instrumentation.Labor-intensive, lower throughput, potential for interferences from other halogens.QC labs where instrument cost is a primary concern.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) The sample is digested and nebulized into a high-temperature argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio.[8][9]Extremely high sensitivity (ppb levels), capable of multi-element analysis, high throughput.[10]High capital and operational cost, complex sample preparation, potential for polyatomic interferences (e.g., ³⁵Cl⁺ vs. ¹⁶O¹⁸O¹H⁺).[10]Trace elemental impurity analysis as per USP <232>, but can be adapted for stoichiometric determination with appropriate validation.[8][11][12]

The Validation Master Plan: Adhering to ICH Q2(R1)

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[13][14] For the elemental analysis of 4-[Amino(phenyl)methyl]benzoic acid hydrochloride, this involves a systematic evaluation of the performance characteristics laid out in the ICH Q2(R1) guideline.[15]

Caption: ICH Q2(R1) Validation Strategy Flowchart.

Accuracy

Accuracy demonstrates the closeness of test results to the true value.

  • Experimental Protocol:

    • Select a highly pure, certified reference material (CRM) with a known elemental composition (e.g., Acetanilide for CHN, Potassium Chloride for Cl).

    • Analyze the CRM a minimum of nine times across three different concentration levels (e.g., 80%, 100%, and 120% of the target sample weight).

    • Calculate the percent recovery for each element at each level.

  • Causality: Using a CRM provides an unbiased, traceable standard to prove the method's ability to measure the "true" value. The three concentration levels ensure accuracy is maintained across the expected working range.[13]

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% of the certified value.

Precision

Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze six independent preparations of 4-[Amino(phenyl)methyl]benzoic acid hydrochloride at 100% of the target concentration during the same analytical run, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results from the repeatability study and the combined results from the intermediate precision study.

  • Causality: This protocol validates the method's consistency under both ideal (repeatability) and typical lab variations (intermediate precision), ensuring reliable results over time.

  • Acceptance Criteria: RSD should be not more than 2.0% for each element.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients.

  • Experimental Protocol:

    • For elemental analysis, specificity is primarily demonstrated through the analysis of a placebo (a mixture of all formulation excipients without the API).

    • Analyze the placebo to demonstrate the absence of significant contributions to the C, H, N, or Cl signals.

  • Causality: This ensures that the measured elemental percentages are derived solely from the API and not from other components in a formulated drug product.[13]

Linearity and Range

Linearity demonstrates that results are directly proportional to the concentration of the analyte in the sample. The range is the interval over which the method is shown to be precise, accurate, and linear.[14]

  • Experimental Protocol:

    • Prepare at least five standard solutions or sample weights spanning 50% to 150% of the target analytical concentration.

    • Analyze each level and plot the instrument response (e.g., TCD area) versus the sample weight.

    • Perform a linear regression analysis and calculate the correlation coefficient (r²) and y-intercept.

  • Causality: Establishing linearity confirms that the detector response is predictable and reliable across a range of sample sizes, which is crucial for accurate quantification.[13]

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero. The established range is typically 80% to 120% of the test concentration for an assay.[13]

Integrated Experimental Workflow: A Self-Validating System

A robust analytical procedure incorporates validation checks into the routine workflow. This "self-validating" approach ensures data integrity for every run.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Evaluation node_weigh Sample Weighing Accurately weigh 1-3 mg into tin capsule (CHN) or paper ashless filter (Cl) node_sst System Suitability Test (SST) Analyze CRM (e.g., Acetanilide) Verify C,H,N values are within ±0.3% of theoretical node_weigh->node_sst node_blank Blank Analysis Run empty tin capsule Establish baseline node_sst->node_blank node_sample Sample Analysis Combust/Titrate sample Perform in duplicate node_blank->node_sample node_check Check Standard Re-analyze CRM every 10-15 samples node_sample->node_check node_calc Calculation Calculate %C, %H, %N, %Cl node_check->node_calc node_verify Verification Compare results to specifications (e.g., ±0.4% of theoretical) Verify check standard recovery node_calc->node_verify

Caption: Integrated Workflow for Elemental Analysis.

Detailed Protocol: CHN Analysis via Combustion
  • Instrument Setup: Turn on the elemental analyzer, carrier gas (Helium), and oxygen supply.[5] Ensure the combustion and reduction furnaces have reached their set temperatures (e.g., 1050°C and 650°C, respectively).

  • System Suitability: Weigh 1-2 mg of a CRM like Acetanilide into a tin capsule and analyze. The results for C, H, and N must fall within the acceptance criteria (e.g., ±0.3% of theoretical values) before proceeding. This step validates instrument performance for the run.

  • Sample Preparation: Accurately weigh approximately 1-2 mg of 4-[Amino(phenyl)methyl]benzoic acid hydrochloride into a tin capsule. Record the weight precisely. Prepare at least two replicates.

  • Analysis Sequence:

    • Run an empty tin capsule as a blank to zero the instrument baseline.

    • Analyze the sample replicates.

    • After every 10-15 samples, re-analyze the CRM as a check standard to ensure continued instrument stability.

  • Data Processing: The instrument software will integrate the detector signals and, using the sample weight and calibration factor from the SST, calculate the percentage of C, H, and N.

  • Acceptance: The average percentage for each element from the replicates must be within the pre-defined specification (e.g., ±0.4% of the theoretical value). The RSD between replicates should be ≤ 2.0%.

Conclusion

Validating an elemental analysis method for a pharmaceutical compound such as 4-[Amino(phenyl)methyl]benzoic acid hydrochloride is a multi-faceted process that underpins product quality and regulatory compliance. It requires more than just generating data; it demands a thorough understanding of the analytical technique's principles and a systematic approach guided by ICH Q2(R1). By comparing methodologies for each element and embedding validation principles like system suitability and check standards into routine workflows, laboratories can create a robust, reliable, and self-validating system. This ensures that every analysis is a testament to the compound's true elemental composition, providing a solid foundation for drug development and manufacturing.

References

  • Analytik Jena. (n.d.). USP <232> Elemental Impurities—Limits.
  • U.S. Pharmacopeia. (n.d.). <232> Elemental Impurities—Limits.
  • AccuStandard. (n.d.). USP 232 Elemental Impurities - Multi-Element - ICP Standards.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.
  • Fisher Scientific. (n.d.). USP <232>, <233> & <2232> Elemental Impurities.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Pharmacopeia. (n.d.). Second Supplement to USP 35–NF 30, Chemical Tests / 〈232〉 Elemental Impurities—Limits.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Thermo Scientific. (n.d.). AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA.
  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods.
  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation.
  • VELP Scientifica. (n.d.). CHNS Determination in nutraceutical products by flash combustion.
  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A.
  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.
  • International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). Development and Validation of Analytical Method for Simultaneous Quantitative Determination of Elemental Impurities as per ICH Q.
  • HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals.
  • SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study.
  • OPUS. (2021, September 7). Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite.
  • RSC Publishing. (2021, July 15). Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite.
  • Defense Technical Information Center (DTIC). (n.d.). The Determination of Chlorine and Ionic Chloride in Organic Compounds.
  • PubMed. (2004, October 15). [Determination of Free Chlorine With Spectrophotometric Method Using N,N-diethyl-1,4-phenylenediamine]. Guang Pu Xue Yu Guang Pu Fen Xi.
  • ResearchGate. (2016, November 15). Spectrophotometry Determination Method of Chlorine Dioxide with Acid Green B.
  • Santa Cruz Biotechnology. (n.d.). 4-({[amino(imino)methyl]thio}methyl)benzoic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-[amino(phenyl)methyl]benzoic acid hydrochloride | 2287282-15-7.
  • PubChem. (n.d.). 4-(4-Aminophenyl)benzoic acid | C13H11NO2 | CID 308678. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-[ethyl(methyl)amino]benzoic acid hydrochloride (C10H13NO2).

Sources

Comparative

A Senior Application Scientist's Guide to the X-ray Diffraction (XRD) Characterization of 4-[Amino(phenyl)methyl]benzoic acid HCl

An Objective Comparison for Solid-State Analysis in Pharmaceutical Development For researchers, scientists, and drug development professionals, the precise characterization of an active pharmaceutical ingredient's (API)...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison for Solid-State Analysis in Pharmaceutical Development

For researchers, scientists, and drug development professionals, the precise characterization of an active pharmaceutical ingredient's (API) solid form is a cornerstone of robust and reliable drug product development. The crystalline structure of an API dictates critical physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth technical overview of X-ray Diffraction (XRD) as the primary analytical tool for the solid-state characterization of 4-[Amino(phenyl)methyl]benzoic acid HCl, a compound of interest in pharmaceutical research. We will explore the causality behind experimental choices, compare distinct crystalline forms, and contextualize XRD data with alternative analytical techniques.

The Imperative of Solid-State Characterization: The Role of Polymorphism

In the pharmaceutical industry, the ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of paramount importance.[1][2] Different polymorphs of the same API are, in essence, different solid materials with distinct physical properties, despite being chemically identical.[3][4] These variations arise from different arrangements of molecules in the crystal lattice.[1] Consequently, one polymorph might be more soluble or stable than another, directly impacting the drug's efficacy, safety, and shelf-life.[4] Uncontrolled polymorphic transitions during manufacturing or storage can lead to significant quality control failures.[2]

Therefore, comprehensive solid-state characterization is not merely a regulatory checkbox but a fundamental scientific necessity. X-ray Diffraction (XRD) stands as the definitive technique for identifying and differentiating these crystalline phases.[4][5] Each crystalline solid produces a unique diffraction pattern, which serves as its "fingerprint," allowing for unambiguous identification.[5][6]

This guide uses 4-[Amino(phenyl)methyl]benzoic acid HCl as a model compound to illustrate the principles and practices of XRD characterization. While this specific molecule serves as our primary example, the methodologies and interpretive logic detailed herein are broadly applicable to the characterization of most small organic crystalline materials.

Fundamentals of XRD: From Single Crystal to Powder Diffraction

X-ray diffraction techniques are based on the principle of elastic scattering of X-rays from the ordered, repeating arrangement of atoms within a crystal.[7] When a beam of monochromatic X-rays strikes a crystalline sample, constructive interference occurs at specific angles where the path difference between X-rays scattered from successive crystal lattice planes is an integer multiple of the wavelength. This relationship is elegantly described by Bragg's Law:

nλ = 2d sin(θ)

Where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal planes, and 'θ' is the angle of incidence.

There are two primary XRD techniques used in pharmaceutical sciences:

  • Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for determining the absolute three-dimensional atomic structure of a molecule.[8] It requires a high-quality, single crystal of sufficient size (typically >30 microns).[8][9] While providing unparalleled structural detail, growing suitable single crystals can be a significant challenge.[10]

  • Powder X-ray Diffraction (PXRD): This is the most common method for routine solid-state characterization in drug development.[11][12] Instead of a single crystal, PXRD analyzes a finely powdered sample composed of millions of randomly oriented microcrystals.[8] The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ).[12] PXRD is rapid, requires minimal sample preparation, and is exceptionally powerful for phase identification, polymorph screening, and determining crystallinity.[11][13]

This guide will focus on PXRD as it is the frontline technique for the comparative analysis required in drug development.

A Validated Protocol for PXRD Analysis of 4-[Amino(phenyl)methyl]benzoic acid HCl

Experimental Workflow Diagram

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Bulk API Sample Grind Grind to Fine Powder (~1-10 µm) Sample->Grind Ensure Random Orientation Load Load into Sample Holder (e.g., Zero-Background) Grind->Load Create Flat Surface Instrument Configure Diffractometer (Cu Kα, 40kV, 40mA) Load->Instrument Scan Perform 2θ Scan (e.g., 2-40°, 0.02° step) Instrument->Scan Pattern Generate Diffractogram (Intensity vs. 2θ) Scan->Pattern Compare Compare to Reference Patterns (Database / Known Forms) Pattern->Compare Identify Identify Crystalline Phase(s) (Polymorph A, B, etc.) Compare->Identify Match 'Fingerprint'

Caption: Workflow for PXRD characterization from sample preparation to phase identification.

Step-by-Step Methodology

1. Sample Preparation: The Foundation of Quality Data

  • Objective: To produce a sample with a sufficient number of randomly oriented crystallites to ensure that all possible diffraction planes are sampled, leading to accurate peak intensities.[14]

  • Protocol:

    • Take approximately 10-20 mg of the 4-[Amino(phenyl)methyl]benzoic acid HCl powder.

    • Gently grind the sample using an agate mortar and pestle for 2-3 minutes. The goal is to break up agglomerates and achieve a fine, uniform particle size (ideally <10 µm) without inducing amorphization or phase transitions through excessive force.[14] Grinding under a few drops of a non-solubilizing liquid like hexane can sometimes mitigate these effects.

    • For small sample quantities, a low-background or zero-background sample holder is essential. These are typically made from a single crystal of silicon cut along a plane that does not produce diffraction peaks in the typical analysis range.[9]

    • Carefully load the powder onto the sample holder. Use the edge of a glass microscope slide to gently press and flatten the powder, ensuring the sample surface is smooth and perfectly flush with the surface of the holder.[9][15] An uneven surface or incorrect sample height is a primary source of peak position errors.[15]

2. Instrument Configuration & Data Collection

  • Objective: To collect a high-resolution, high-signal-to-noise diffraction pattern suitable for phase identification.

  • Typical Instrument Parameters:

    • X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is standard for pharmaceutical analysis.

    • Generator Settings: 40 kV and 40 mA. These settings provide a good balance between X-ray flux and tube longevity.

    • Goniometer Scan Range (2θ): 2° to 40°. This range typically covers the most characteristic and intense diffraction peaks for organic molecules.

    • Step Size: 0.02° in 2θ. A small step size ensures that sharp diffraction peaks are adequately defined.

    • Scan Speed / Dwell Time: 1-2 seconds per step. This is a trade-off; a slower scan improves the signal-to-noise ratio but increases the experiment time. The choice depends on the amount of sample and its crystallinity.

  • Execution: Mount the prepared sample holder in the diffractometer and initiate the data collection scan using the parameters defined above.

Comparative Analysis: Distinguishing Crystalline Forms

The power of PXRD lies in its ability to differentiate between solid forms. The diffraction pattern is a direct consequence of the unique crystal lattice of a substance.[5] If two samples have different crystal lattices (i.e., they are different polymorphs), they will produce different PXRD patterns.[4]

To illustrate this, let us consider a hypothetical scenario where two polymorphic forms of 4-[Amino(phenyl)methyl]benzoic acid HCl (designated Form A and Form B) have been isolated. For further comparison, we include data for a structurally related but chemically distinct compound, 4-(Methylamino)benzoic acid.

Table 1: Comparative PXRD Peak Data for Hypothetical Crystalline Forms

2θ Angle (°)*Relative Intensity (%) - Form ARelative Intensity (%) - Form BRelative Intensity (%) - 4-(Methylamino)benzoic acid
6.585--
8.2-100-
11.81006590
13.145--
15.5-70100
18.9605540
21.39580-
24.6759065
26.2-40-
28.030-50

*Characteristic peaks shown for illustrative purposes. Data collected using Cu Kα radiation.

Interpretation of Comparative Data:

  • Polymorph Identification (Form A vs. Form B): The PXRD patterns of Form A and Form B are clearly distinct. Form A exhibits strong, characteristic peaks at 6.5°, 11.8°, and 21.3° 2θ that are absent or shifted in Form B. Conversely, Form B shows unique peaks at 8.2°, 15.5°, and 26.2° 2θ. This confirms they are different polymorphic forms. Even peaks that appear at similar angles, like the one around 18.9° 2θ, may show subtle shifts or significant differences in relative intensity, further supporting their distinct nature.

  • Chemical Identification (vs. 4-(Methylamino)benzoic acid): The pattern for 4-(Methylamino)benzoic acid is different from both Form A and Form B. While it shares a peak near 11.8° 2θ, its overall pattern, particularly the strong peak at 15.5° 2θ and the absence of peaks seen in the target compound, confirms it is a different chemical entity.

Advanced Analysis: Rietveld Refinement

For more complex analyses, such as determining the relative amounts of different polymorphs in a mixture or refining crystal structure details from powder data, a technique called Rietveld refinement is used.[16][17] This method involves fitting a calculated theoretical diffraction pattern to the experimental data using a least-squares approach.[16][17] By refining parameters such as lattice dimensions, atomic positions, and peak shape, one can extract quantitative information about the sample's composition and structure.[18]

Alternative and Complementary Characterization Techniques

While PXRD is the definitive tool for phase identification, a comprehensive understanding of a solid form requires a multi-technique approach. Other methods provide complementary information:

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is crucial for identifying solvates and hydrates by quantifying solvent loss upon heating.

  • Vibrational Spectroscopy (FTIR/Raman): Probes the vibrational modes of molecules. Since different polymorphs can have different molecular conformations or intermolecular interactions (e.g., hydrogen bonding), they often exhibit distinct spectroscopic signatures.

  • Solid-State NMR (ssNMR): Provides information about the local chemical environment of atoms. It is particularly useful for distinguishing forms where molecules have different conformations or packing arrangements.

The synergistic use of these techniques with PXRD provides a robust and comprehensive picture of the solid-state properties of 4-[Amino(phenyl)methyl]benzoic acid HCl, which is essential for informed drug development.

Conclusion

X-ray Diffraction is an indispensable, non-destructive analytical technique for the solid-state characterization of pharmaceutical compounds like 4-[Amino(phenyl)methyl]benzoic acid HCl.[13][19] As demonstrated, a properly executed PXRD experiment yields a unique diffraction pattern that serves as a definitive fingerprint for a specific crystalline form.[5] By objectively comparing these patterns, researchers can unambiguously identify and differentiate polymorphs, ensuring the selection of the optimal solid form for development. When integrated with complementary thermal and spectroscopic techniques, XRD provides the comprehensive data package required to navigate the complexities of solid-state chemistry and deliver safe, stable, and effective drug products.

References

  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds. Available from: [Link]

  • Fiveable. (2025, August 15). Polymorphism and its importance in pharmaceutical industry. Crystallography Class Notes. Available from: [Link]

  • Wikipedia. Rietveld refinement. Available from: [Link]

  • MDPI. Special Issue : Polymorphism in Pharmaceutical Compounds. Crystals. Available from: [Link]

  • AIPLA.org. Polymorphism in Pharmaceutical Products. Available from: [Link]

  • MyScope. What is Rietveld refinement?. XRD. Available from: [Link]

  • Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Available from: [Link]

  • Profex. Open Source XRD and Rietveld Refinement. Available from: [Link]

  • International Union of Crystallography. Rietveld refinement guidelines. Available from: [Link]

  • Fujio Izumi, F. P. D. Rietveld Refinement from Powder Diffraction Data. Available from: [Link]

  • Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility. Available from: [Link]

  • National Center for Biotechnology Information. (2020, December 30). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PMC. Available from: [Link]

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  • Kenneth D. M. Harris. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Available from: [Link]

  • Universidade de Coimbra. Determination of crystal structure by single crystal X-ray diffraction. Available from: [Link]

  • FORCE Technology. Identification of crystalline materials with X-Ray Diffraction (XRD). Available from: [Link]

  • Royal Society of Chemistry. (2018). Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. CrystEngComm. Available from: [Link]

  • Verichek Technical Services. (2023, March 13). What is XRD Analysis?. Available from: [Link]

  • University of Washington. Powder X-ray Diffraction Protocol/SOP. Available from: [Link]

  • Creative Biostructure. (2025, April 9). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Available from: [Link]

  • University of Alberta. Sample Preparation – EAS X-Ray Diffraction Laboratory. Available from: [Link]

  • ResearchGate. (2018, February). Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods | Request PDF. Available from: [Link]

  • MDPI. (2022, February 6). X-ray Diffraction Techniques for Mineral Characterization: A Review for Engineers of the Fundamentals, Applications, and Research Directions. Available from: [Link]

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  • ResearchGate. (2016, February 3). How do organic compounds single crystal X rays diffraction work?. Available from: [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-[Amino(phenyl)methyl]benzoic acid;hydrochloride

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling compounds like 4-[Amino(pheny...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling compounds like 4-[Amino(phenyl)methyl]benzoic acid;hydrochloride requires a disposal plan rooted in a clear understanding of its chemical properties and regulatory frameworks. This guide provides a comprehensive, step-by-step protocol for its safe disposal, moving beyond a simple checklist to explain the scientific rationale behind each procedure.

Hazard Identification and Essential Precautions

4-[Amino(phenyl)methyl]benzoic acid;hydrochloride is an organic amino acid derivative supplied as a salt. This structure dictates its primary hazards. The hydrochloride component renders it acidic and corrosive, particularly when in solution.[1][2] Furthermore, similar aromatic amino compounds are known to be skin and eye irritants.[3][4][5] Therefore, all handling and disposal operations must be predicated on mitigating these risks.

Before initiating any disposal procedure, it is imperative to don the appropriate Personal Protective Equipment (PPE). All operations should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][6]

Hazard ClassRequired Personal Protective Equipment (PPE)Engineering Control
Corrosive (Acidic) Chemical-resistant gloves (e.g., nitrile), laboratory coat, splash goggles. A face shield is recommended when handling larger quantities or solutions.[6][7]Chemical Fume Hood
Skin/Eye Irritant Splash goggles, chemical-resistant gloves, lab coat.[3][4][5]Chemical Fume Hood
Solid Particulate Wear PPE to avoid dust formation. Avoid breathing dust.[4]Well-ventilated area or Chemical Fume Hood

The Core Directive: Segregate and Contain

Under the guidelines established by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), chemical waste must be properly characterized and managed from generation to final disposal.[1][8] Under no circumstances should 4-[Amino(phenyl)methyl]benzoic acid;hydrochloride or its solutions be disposed of down the sanitary sewer or in the regular trash. [8][9] Such actions can damage plumbing, harm aquatic ecosystems, and constitute a serious regulatory violation.[1][8]

The foundational principle of disposal is proper segregation. This chemical waste must be kept separate from other waste streams to prevent dangerous reactions.[8][10]

Step-by-Step Disposal Protocol

This protocol ensures compliance and safety. The most effective container for waste is often the original product container.[10]

  • Container Selection:

    • Select a dedicated hazardous waste container that is sturdy, leak-proof, and chemically compatible.[8][10]

    • Causality: Because the material is a hydrochloride salt and will form an acidic solution with any residual moisture, a plastic (e.g., polyethylene) container is required.[1][11] Acids will corrode metal containers, leading to containment failure.[11][12] The container must have a secure, tight-fitting lid.[8]

  • Waste Accumulation:

    • Place all waste solid 4-[Amino(phenyl)methyl]benzoic acid;hydrochloride into this dedicated container.

    • For containers that held the chemical, the first rinse with a solvent (such as water or methanol) must also be collected as hazardous waste.[9] For acutely toxic materials, the first three rinses must be collected.[9]

    • Keep the waste container closed at all times except when actively adding waste.[9][10][13] This minimizes the release of vapors and prevents accidental spills.

  • Labeling:

    • As soon as the first waste is added, the container must be labeled.[10]

    • Use a standardized hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[1]

    • The label must clearly state "Hazardous Waste " and list the full chemical name: "4-[Amino(phenyl)methyl]benzoic acid;hydrochloride ". List all components if it is a mixture.[6]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[1]

    • This area must be under the control of laboratory personnel and should have secondary containment (such as a tray or bin) to contain any potential leaks.[8][10]

    • Ensure the waste is segregated from incompatible materials, particularly strong bases and oxidizing agents.[10][14]

  • Disposal Request:

    • Once the container is full or waste is no longer being generated, contact your institution's EHS office (or equivalent department) to request a waste pickup.[1] Do not accumulate more than 55 gallons of hazardous waste in your lab.[10]

    • EHS personnel are trained to handle, transport, and arrange for the final disposal of the waste at an approved treatment and disposal facility.[3][15][16]

G cluster_0 Waste Generation & Segregation cluster_1 Laboratory Accumulation cluster_2 Final Disposal Pathway Generate Waste Generated (Solid Residue or Rinsate) Select Select Compatible Plastic Container Generate->Select Step 1 Drain Drain or Trash (PROHIBITED) Generate->Drain Incorrect Path! VIOLATION Label Label Container: 'Hazardous Waste' + Full Chemical Name Select->Label Step 2 Store Store in Secondary Containment in Satellite Accumulation Area Label->Store Step 3 Close Keep Container Securely Closed Store->Close Daily Practice Request Container Full? Request EHS Pickup Store->Request Step 4 EHS EHS Collects Waste Request->EHS Institutional Protocol Facility Transport to Approved Waste Disposal Facility EHS->Facility Regulatory Compliance

Caption: Waste Disposal Workflow for 4-[Amino(phenyl)methyl]benzoic acid;hydrochloride.

Managing Accidental Spills

Should a small spill occur, follow these steps:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operating properly.

  • Protect Yourself: Wear the full PPE detailed in Section 1 (goggles, face shield, lab coat, gloves).

  • Contain and Clean: For a solid spill, gently sweep up the material to avoid creating dust and place it in the hazardous waste container.[3][4] Use an inert absorbent material for any solutions.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleanup materials (wipes, absorbent pads) as hazardous waste.

  • Report: Inform your laboratory supervisor and EHS department of the spill.

A Note on Neutralization

While it is chemically possible to neutralize the acidity of the hydrochloride salt with a base (e.g., sodium bicarbonate), this is not recommended as a method of disposal for this compound.[7][17]

  • Incomplete Treatment: Neutralization only addresses the corrosivity characteristic.[7] The organic benzoic acid portion of the molecule may still be considered an environmental hazard or be regulated as toxic.[7]

  • Regulatory Complexity: On-site treatment of hazardous waste typically requires a permit. While neutralization of simple corrosives is sometimes an exception, applying it to a complex organic chemical is inadvisable without explicit EHS approval.[7]

The only authoritative and safe disposal path is through your institution's established hazardous waste management program. By adhering to this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment while maintaining the highest standards of scientific integrity and regulatory compliance.

References

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  • University of Pennsylvania, Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
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  • University of Delaware, Environmental Health & Safety. Chemical Waste Management.
  • Thermo Fisher Scientific. (2025, December 21). 4-(Methylamino)
  • Sigma-Aldrich. (2025, November 6). 2-(4-dimethylaminophenylazo.)
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  • BenchChem. (2025). Essential Guide to the Safe Disposal of Amino-PEG3-C2-Azido.
  • Vanderbilt University Medical Center.
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  • University of Otago. Laboratory chemical waste disposal guidelines.
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  • PubChem, National Center for Biotechnology Information. Benzoic acid, 4-(aminomethyl)-, hydrochloride (1:1). [Link]

  • Sigma-Aldrich. (2018, January 13).
  • Combi-Blocks, Inc. (2024, April 25). 4-((Carboxymethyl)amino)
  • Echemi. Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)
  • Sigma-Aldrich. (2025, October 16).
  • MedChemExpress. (2025, April 30). 4-(Aminomethyl)
  • ChemicalBook. 4-(Aminomethyl)
  • New Jersey Department of Health. Hydrochloric acid - Hazardous Substance Fact Sheet.
  • Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal.
  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid.
  • Daniels Health. (2021, November 8). How to Identify and Dispose of Hazardous Pharmaceuticals and Controlled Substances.
  • Cornell University, Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.

Sources

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